Lplrf-NH2
Description
Structure
2D Structure
Properties
CAS No. |
88280-21-1 |
|---|---|
Molecular Formula |
C32H53N9O5 |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
NIIZKQVUHKYFML-LROMGURASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Lplrf-NH2 Peptide: A Technical Guide to its Discovery, Function, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lplrf-NH2 peptide, a member of the FMRFamide-related peptide (FaRP) family, represents one of the earliest discoveries of a vertebrate RFamide neuropeptide. First isolated from the avian central nervous system, this pentapeptide has since been implicated in a range of physiological processes, including the regulation of cardiovascular function, feeding behavior, and neuronal activity. This technical guide provides a comprehensive overview of the discovery and history of this compound, details the experimental methodologies employed in its characterization, and explores its known biological functions and signaling pathways. The information is presented to serve as a foundational resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Discovery and History
The discovery of this compound is rooted in the investigation of FMRFamide-like immunoreactivity in the vertebrate nervous system. FMRFamide, a cardioexcitatory tetrapeptide originally isolated from the venus clam, provided the initial immunological tool to probe for related peptides in higher organisms.
In 1983, a seminal study by Dockray and colleagues led to the first isolation and characterization of a vertebrate FMRFamide-like peptide from chicken brain.[1] Using radioimmunoassay with antibodies raised against FMRFamide, they purified a novel pentapeptide. Subsequent amino acid sequencing revealed the primary structure to be Leu-Pro-Leu-Arg-Phe-NH2 , which was later commonly referred to as this compound.[1] This discovery was a pivotal moment, confirming the existence of a family of RFamide peptides in vertebrates and setting the stage for the identification of a diverse array of related neuropeptides with varied physiological roles.
The initial isolation from the central nervous system suggested a role for this compound as a neurotransmitter or neuromodulator. Early studies focused on its distribution and biological activities, laying the groundwork for our current understanding of this intriguing peptide.
Physicochemical Properties
| Property | Value | Reference |
| Full Name | Leucyl-Prolyl-Leucyl-Arginyl-Phenylalaninamide | |
| Abbreviation | This compound | |
| Amino Acid Sequence | Leu-Pro-Leu-Arg-Phe-NH2 | [1] |
| Molecular Formula | C34H57N9O5 | |
| Molecular Weight | 671.88 g/mol | |
| Structure | C-terminally amidated pentapeptide |
Experimental Protocols
Peptide Isolation and Sequencing (Adapted from Dockray et al., 1983)
The pioneering work to isolate this compound from chicken brain involved a multi-step purification and analysis process.
Tissue Extraction:
-
Brains from adult chickens were boiled in water and then homogenized in acetic acid.
-
The homogenate was centrifuged, and the supernatant was defatted by extraction with petroleum ether.
-
The aqueous phase was concentrated and applied to a Sephadex G-25 column for gel filtration chromatography.
Immunoaffinity Chromatography:
-
Fractions from the gel filtration exhibiting FMRFamide-like immunoreactivity were pooled.
-
The pooled fractions were passed over an affinity column prepared by coupling FMRFamide-specific antibodies to Sepharose 4B.
-
The column was washed extensively, and the bound peptides were eluted with a solution of 50% formic acid.
High-Performance Liquid Chromatography (HPLC):
-
The eluted material was further purified by reverse-phase HPLC on a C18 column.
-
A gradient of acetonitrile in trifluoroacetic acid was used to separate the peptide components.
-
Fractions were collected and assayed for FMRFamide-like immunoreactivity to identify the peak corresponding to the peptide of interest.
Amino Acid Sequencing:
-
The purified peptide was subjected to automated Edman degradation to determine its amino acid sequence.
-
The C-terminal amidation was inferred from the resistance of the peptide to carboxypeptidase A digestion and its synthesis as an amide.
Solid-Phase Peptide Synthesis
The chemical synthesis of this compound is crucial for obtaining sufficient quantities for biological studies and for creating analogs to investigate structure-activity relationships. The standard method employed is solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Protocol:
-
Resin Selection: A Rink Amide resin is typically used to generate the C-terminal amide.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Phe-OH, is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling Cycles: The subsequent amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step. Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) are used to facilitate the formation of the peptide bond.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Pbf from arginine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Purification: The crude peptide is precipitated in cold diethyl ether, and the final product is purified by reverse-phase HPLC.
-
Verification: The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.
Cardiovascular Function Assessment
The effect of this compound on cardiovascular parameters is often assessed in vivo in animal models.
Intracerebroventricular (ICV) Injection Protocol:
-
Animal Model: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is implanted into a lateral cerebral ventricle.
-
Recovery: Animals are allowed to recover from surgery for a specified period.
-
Blood Pressure and Heart Rate Monitoring: A catheter is implanted in the femoral artery for continuous monitoring of arterial blood pressure and heart rate.
-
Peptide Administration: this compound, dissolved in artificial cerebrospinal fluid (aCSF), is injected into the lateral ventricle through the implanted cannula.
-
Data Acquisition: Blood pressure and heart rate are recorded continuously before and after the injection to assess the peptide's effects.
Feeding Behavior Studies
The anorexigenic (appetite-suppressing) effects of this compound are investigated by measuring food intake in animal models.
Food Intake Measurement Protocol:
-
Animal Model: Mice or rats are individually housed and acclimatized to a regular light-dark cycle.
-
Fasting: Animals are typically fasted for a period (e.g., 24 hours) to ensure robust food intake.
-
Peptide Administration: this compound or a vehicle control is administered, often via intracerebroventricular (ICV) injection.
-
Food Presentation: A pre-weighed amount of standard chow is presented to the animals.
-
Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) after peptide administration by weighing the remaining food.
Neuronal Activity Recording
The influence of this compound on neuronal excitability can be examined using electrophysiological techniques on brainstem slices.
Electrophysiological Recording Protocol:
-
Brain Slice Preparation: Animals are euthanized, and the brainstem is rapidly dissected and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the region of interest (e.g., the nucleus of the solitary tract) are prepared using a vibratome.
-
Recording Chamber: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Electrode Placement: Whole-cell patch-clamp recordings are obtained from individual neurons using glass microelectrodes.
-
Peptide Application: this compound is applied to the bath via the perfusion system.
-
Data Acquisition: Changes in membrane potential, firing rate, and synaptic currents are recorded before, during, and after peptide application to determine its effect on neuronal activity.
Biological Functions
This compound has been shown to exert a variety of biological effects, primarily through its actions in the central nervous system.
-
Cardiovascular Regulation: Central administration of this compound has been demonstrated to increase arterial blood pressure and heart rate, suggesting a role in the central regulation of cardiovascular function.
-
Anorexigenic Effects: this compound has been shown to reduce food intake in rodents, indicating its involvement in the complex neural circuits that control appetite and energy balance.
-
Neuronal Modulation: Electrophysiological studies have revealed that this compound can directly modulate the activity of neurons in specific brainstem nuclei, such as the nucleus of the solitary tract, a key region for integrating sensory information and regulating autonomic function.
Signaling Pathway
The signaling mechanisms of this compound are not yet fully elucidated, but it is widely believed to act through G-protein coupled receptors (GPCRs), a common feature of the RFamide peptide family.
The binding of this compound to its specific receptor is hypothesized to initiate a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, would trigger downstream signaling cascades involving second messengers such as cyclic AMP (cAMP), inositol triphosphate (IP3), and intracellular calcium. The specific G-protein subtype (e.g., Gs, Gi/o, or Gq) coupled to the this compound receptor would determine the nature of the downstream cellular response. Further research is required to identify the specific receptor for this compound and to fully characterize its intracellular signaling pathways.
Visualizations
Caption: Workflow for the discovery and characterization of this compound.
Caption: Hypothesized signaling pathway for this compound via a GPCR.
Conclusion
This compound stands as a foundational member of the vertebrate RFamide peptide family. Its discovery opened a new chapter in neuropeptide research, leading to the identification of a large and diverse group of signaling molecules. While its roles in cardiovascular regulation, appetite control, and neuronal modulation are beginning to be understood, significant questions remain, particularly regarding its specific receptor and the intricacies of its signaling pathways. This technical guide serves as a comprehensive resource to stimulate further investigation into the multifaceted biology of this compound, with the ultimate goal of leveraging this knowledge for the development of novel therapeutic strategies.
References
The Hypothalamus: A Hub for Neuropeptidergic Regulation of Homeostasis, with a Focus on RF-Amide Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hypothalamus is a critical brain region that orchestrates a multitude of physiological processes to maintain homeostasis, including energy balance, appetite, stress responses, and circadian rhythms. This intricate control is largely mediated by a diverse array of neuropeptides that act as signaling molecules within complex neural circuits. Among these are the RF-amide peptides, a family of neuropeptides characterized by a C-terminal arginine and amidated phenylalanine. This technical guide provides an in-depth overview of the expression of a representative RF-amide peptide, Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F-8-F-NH2), within the hypothalamus, details the experimental protocols for its quantification, and explores the broader signaling pathways of key hypothalamic neuropeptides involved in appetite regulation.
Quantitative Analysis of F-8-F-NH2 Immunoreactivity in the Rat Brain
The concentration of F-8-F-NH2, a mammalian FMRF-NH2-like peptide, has been quantified in various regions of the rat central nervous system. The hypothalamus shows a significant concentration of this peptide, suggesting its important role in the functions regulated by this brain region.
| Brain Region | F-8-F-NH2 Immunoreactivity (fmol/mg protein) |
| Hypothalamus | 202[1] |
| Spinal Cord | 368[1] |
| Pons-Medulla | 136[1] |
| Cortex | Lowest values[1] |
| Hippocampus | Lowest values[1] |
| Neurointermediate Lobe of Pituitary | 1008[1] |
Experimental Protocol: Radioimmunoassay (RIA) for F-8-F-NH2 Quantification
The quantification of F-8-F-NH2 immunoreactivity in brain tissue is typically achieved through a specific radioimmunoassay (RIA). This technique provides high sensitivity and specificity for measuring the concentration of the peptide.
Key Steps in the Radioimmunoassay Protocol:
-
Antiserum Generation: A specific antiserum is raised against F-8-F-NH2. This is a critical step to ensure the assay's specificity.
-
Radiolabeling of the Peptide: A small amount of the F-8-F-NH2 peptide is labeled with a radioactive isotope (e.g., ¹²⁵I) to serve as a tracer.
-
Preparation of Standards and Samples: A series of standards with known concentrations of unlabeled F-8-F-NH2 are prepared. Brain tissue samples, including the hypothalamus, are homogenized and processed to extract the peptides.
-
Competitive Binding Reaction: A fixed amount of antiserum and radiolabeled peptide is incubated with either the standards or the unknown samples. The unlabeled peptide in the standards or samples competes with the radiolabeled peptide for binding to the limited number of antibody binding sites.
-
Separation of Antibody-Bound and Free Peptide: After incubation, the antibody-bound peptide is separated from the free (unbound) peptide. This can be achieved by methods such as precipitation with a second antibody or solid-phase adsorption.
-
Quantification of Radioactivity: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Standard Curve Generation and Calculation: A standard curve is plotted with the percentage of bound radiolabeled peptide as a function of the concentration of the unlabeled standard. The concentration of F-8-F-NH2 in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
Signaling Pathways of Key Hypothalamic Neuropeptides in Appetite Regulation
While the specific signaling pathways of F-8-F-NH2 in the hypothalamus are still under investigation, the broader context of hypothalamic regulation of appetite involves well-characterized neuropeptidergic systems. These include the orexigenic (appetite-stimulating) pathways mediated by Neuropeptide Y (NPY) and the anorexigenic (appetite-suppressing) pathways involving Pro-opiomelanocortin (POMC) and Glucagon-like peptide-1 (GLP-1).
Neuropeptide Y (NPY) Signaling Pathway
NPY is a potent orexigenic peptide primarily produced by neurons in the arcuate nucleus (ARC) of the hypothalamus.[2] Its release stimulates food intake and decreases energy expenditure.
References
The Gateway to a Novel Neuropeptide System: A Technical Guide to the Identification and Localization of the Lplrf-NH2 Receptor
For Immediate Release
This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, localization, and signaling pathways of the Lplrf-NH2 receptor, a key component of the RFamide neuropeptide system in invertebrates. The detailed methodologies and data presented herein offer a foundational guide for further investigation into this important class of G-protein coupled receptors (GPCRs).
Introduction
Neuropeptides ending in an Arg-Phe-NH2 motif, commonly known as RFamides, are a diverse and widespread family of signaling molecules in invertebrates. They play crucial roles in a vast array of physiological processes, making their receptors attractive targets for novel therapeutic and pest control strategies. This guide focuses on the receptor for the Lymnaea platyhelminth-like RFamide peptide (this compound), providing a framework for its characterization.
Peptides belonging to the RF-NH2 family signal through G-protein coupled receptors (GPCRs) to regulate a variety of physiological functions.[1][2] The identification and characterization of these receptors are crucial for understanding the mechanisms underlying RF-NH2 signaling, which can, in turn, identify targets to modulate physiological activity.[1]
Receptor Identification and Characterization
The identification of the this compound receptor, like other RFamide receptors, typically involves a combination of molecular cloning and functional expression systems.
Quantitative Data Summary
The following table summarizes key quantitative parameters that are essential for the characterization of a novel RFamide receptor. These values are typically determined through radioligand binding assays and functional concentration-response curves.
| Parameter | Description | Typical Value Range | Experimental Assay |
| Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of radioligand at which 50% of the receptors are occupied. A lower Kd indicates higher affinity. | 1 - 100 nM | Radioligand Binding Assay |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. It is a measure of the agonist's potency. | 0.1 - 50 nM | Functional Assays (e.g., Calcium mobilization, cAMP measurement) |
| Bmax | The maximum number of binding sites in a given tissue or cell preparation, expressed as fmol/mg protein. | Varies by tissue/cell type | Saturation Binding Assay |
| IC50 | The concentration of a competitor that inhibits 50% of the specific binding of a radioligand. | 0.5 - 100 nM | Competition Binding Assay |
Experimental Protocols
Objective: To isolate the cDNA encoding the putative this compound receptor and express it in a heterologous system for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the central nervous system (CNS) of Lymnaea stagnalis.[3] First-strand cDNA is synthesized using reverse transcriptase.
-
Degenerate PCR: Degenerate primers are designed based on conserved regions of known RFamide receptors from other invertebrate species.[4] PCR is performed on the Lymnaea cDNA to amplify a fragment of the putative receptor gene.
-
5' and 3' RACE (Rapid Amplification of cDNA Ends): The full-length cDNA sequence is obtained using 5' and 3' RACE kits.
-
Cloning into Expression Vector: The full-length open reading frame is subcloned into a mammalian expression vector (e.g., pcDNA3.1).
-
Heterologous Expression: The expression vector is transfected into a suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[4]
Objective: To determine the binding affinity (Kd) and density (Bmax) of the this compound receptor.
Methodology:
-
Membrane Preparation: Transfected cells expressing the receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Saturation Binding: Cell membranes are incubated with increasing concentrations of a radiolabeled this compound analog (e.g., [125I]-Lplrf-NH2).
-
Non-specific Binding Determination: A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Kd and Bmax values are determined by non-linear regression analysis of the saturation curve.
Objective: To measure the functional response of the receptor to this compound by quantifying changes in intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading: Transfected cells are seeded in a multi-well plate. Prior to the assay, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ligand Application: A baseline fluorescence reading is taken. Increasing concentrations of this compound are then added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The change in fluorescence is plotted against the ligand concentration to generate a concentration-response curve, from which the EC50 value is calculated. Many G-protein coupled receptors elicit a calcium mobilization response upon activation.[5]
Receptor Localization
Determining the anatomical distribution of the this compound receptor is crucial for understanding its physiological function.
Experimental Protocols
Objective: To visualize the expression of the this compound receptor mRNA in the tissues of Lymnaea stagnalis.
Methodology:
-
Tissue Preparation: The CNS of Lymnaea stagnalis is dissected and fixed.
-
Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe is synthesized from the cloned receptor cDNA. A sense probe is used as a negative control.
-
Hybridization: The tissue sections are incubated with the labeled probe.
-
Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction.
-
Imaging: The tissue is visualized under a microscope to identify the cells expressing the receptor mRNA. Early research in Lymnaea stagnalis utilized DNA/RNA hybridization to predict amino acid sequences and determine spatial distributions of neuropeptides.[3][6]
Objective: To detect the localization of the this compound receptor protein.
Methodology:
-
Antibody Production: A polyclonal or monoclonal antibody is raised against a synthetic peptide corresponding to a unique region of the this compound receptor.
-
Tissue Preparation: Tissues are fixed and sectioned.
-
Immunostaining: The sections are incubated with the primary antibody, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme.
-
Imaging: The distribution of the receptor protein is visualized using fluorescence or light microscopy. Immunocytochemistry has been a key technique for mapping neuropeptide distributions in the Lymnaea CNS.[3][6]
Signaling Pathway
This compound receptors are G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades upon ligand binding.[1][2][4]
G-Protein Coupling
The specific G-protein subtype (Gαs, Gαi/o, or Gαq/11) to which the this compound receptor couples determines the downstream signaling pathway.
Objective: To determine which G-protein subtype is activated by the this compound receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor are prepared as described for binding assays.
-
Assay: Membranes are incubated with this compound, GDP, and [35S]GTPγS in the presence of antibodies specific to different Gα subunits.
-
Immunoprecipitation: The Gα-antibody complexes are immunoprecipitated.
-
Scintillation Counting: The amount of [35S]GTPγS bound to each Gα subtype is quantified by scintillation counting. An increase in [35S]GTPγS binding in the presence of the agonist indicates receptor-mediated G-protein activation.
Visualized Signaling Pathways and Workflows
Caption: Generalized this compound receptor signaling cascade.
Caption: Workflow for this compound receptor identification.
Caption: Experimental workflows for receptor localization.
Conclusion
The identification and localization of the this compound receptor are critical steps toward understanding the broader physiological roles of RFamide neuropeptides. The methodologies outlined in this guide provide a robust framework for the characterization of this and other novel invertebrate GPCRs. Such research is fundamental for the development of new tools in neuroscience and for the potential discovery of novel drug targets.
References
- 1. Conserved residues in RF-NH₂ receptor models identify predicted contact sites in ligand-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conserved residues in RF-NH2 receptor models identify predicted contact sites in ligand–receptor binding [agris.fao.org]
- 3. Frontiers | Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments [frontiersin.org]
- 4. Identification of a platyhelminth neuropeptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Lplrf-NH2 in Vertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lplrf-NH2, a member of the widespread RF-amide peptide family, has emerged as a crucial regulator of various physiological processes in vertebrates. Initially identified in avian species as Gonadotropin-Inhibitory Hormone (GnIH), its orthologs, often referred to as RF-amide-related peptides (RFRPs), have since been characterized across mammals, amphibians, and fish. This technical guide provides a comprehensive overview of the physiological roles of this compound, with a focus on its inhibitory effects on the reproductive axis, its influence on feeding behavior, and its impact on cardiovascular function. Detailed experimental protocols and a thorough examination of the underlying signaling pathways are presented to facilitate further research and therapeutic development.
Introduction
The discovery of this compound in the quail brain as an inhibitor of gonadotropin release marked a significant advancement in our understanding of the neuroendocrine control of reproduction.[1] This peptide and its vertebrate orthologs share a conserved C-terminal Leu-Pro-X-Arg-Phe-NH2 (LPXRFa) motif (where X can be Leu or Gln) and are primarily synthesized in neurons of the hypothalamus and brainstem. This compound exerts its effects by binding to the G protein-coupled receptor 147 (GPR147), also known as the neuropeptide FF receptor 1 (NPFFR1).[1][2] Beyond its well-established role in reproduction, this compound is increasingly recognized for its pleiotropic functions, including the regulation of appetite and cardiovascular homeostasis. This guide will delve into the multifaceted physiological roles of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades and experimental workflows.
Physiological Roles of this compound
Inhibition of the Hypothalamo-Pituitary-Gonadal (HPG) Axis
The most extensively characterized function of this compound is its inhibitory action on the HPG axis. In birds, GnIH (this compound) directly suppresses the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] In mammals, its ortholog, RFRP-3, has been shown to inhibit gonadotropin secretion, although the effects can be dependent on species, sex, and reproductive status.[3] this compound neurons project to gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus and to gonadotrophs in the pituitary, indicating a dual mechanism of action.[2]
Regulation of Feeding Behavior
This compound and its related peptides have been implicated in the central regulation of appetite. Intracerebroventricular (ICV) administration of these peptides has been shown to have an anorexigenic effect, leading to a reduction in food intake and body weight.[4][5] This suggests a role for this compound in integrating metabolic signals to modulate feeding behavior.
Cardiovascular Effects
Studies in rats have demonstrated that this compound and related RF-amide peptides can influence cardiovascular function. Intravenous administration of these peptides leads to an elevation in mean arterial blood pressure.[6][7] The pressor response appears to be mediated, at least in part, by the potentiation of catecholamine release, as well as by mechanisms independent of catecholamines.[6][7]
Quantitative Data
The following tables summarize key quantitative data on the physiological effects of this compound and its orthologs.
| Parameter | Species | Peptide | Dose/Concentration | Effect | Reference |
| LH Release Inhibition | Quail | GnIH (this compound) | 10⁻⁷ M | ~50% inhibition of GnRH-induced LH release from pituitary cells | [8] |
| LH Release Inhibition | Rat (female) | RFRP-3 | 10⁻⁶ M | Significant suppression of GnRH-stimulated LH secretion from cultured pituitary cells | [9] |
| ERK Phosphorylation | Mouse (LβT2 cells) | mRFRPs | 10⁻⁶ M | Effective inhibition of GnRH-stimulated ERK activation | [10] |
| Food Intake | Rat (male) | GLP-1 (related peptide) | 3 nmol (i.c.v.) | Reduction in food intake and a decrease in body weight of 16 ± 5 g over 6 days | [5] |
| Body Weight | Rat (male) | GLP-1 (related peptide) | 3 nmol (i.c.v.) | Decrease in body weight of 16 ± 5 g over 6 days | [5] |
| Mean Arterial Pressure | Rat (conscious) | F-8-F-NH2 (related peptide) | 100 µg/kg (i.v.) | Increase in mean arterial pressure | [6][7] |
| Mean Arterial Pressure | Rat (conscious) | A-18-F-NH2 (related peptide) | 100 µg/kg (i.v.) | Increase in mean arterial pressure | [6][7] |
Signaling Pathway of this compound
This compound mediates its inhibitory effects through a well-defined signaling cascade initiated by its binding to the GPR147 receptor. This receptor is coupled to an inhibitory G protein (Gαi).
-
Receptor Binding and Gαi Activation: this compound binds to GPR147, causing a conformational change that activates the associated Gαi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2]
-
Downregulation of the PKA Pathway: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).
-
Inhibition of ERK Phosphorylation: The diminished PKA activity results in reduced phosphorylation of Extracellular signal-regulated kinase (ERK).[10][11]
-
Suppression of Gonadotropin Gene Transcription: Phosphorylated ERK is a crucial transcription factor for the genes encoding the gonadotropin subunits (LHβ, FSHβ, and the common α subunit). By inhibiting ERK phosphorylation, this compound ultimately suppresses the synthesis of these hormones.[10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Primary Culture of Avian Anterior Pituitary Cells
This protocol is adapted from methods used for studying gonadotropin release in avian species.[13][14]
Materials:
-
Anterior pituitary glands from the desired avian species.
-
Enzyme solution: 0.1% trypsin in S-MEM tissue culture medium with 0.1% BSA.
-
Culture medium: α-MEM supplemented with 5% calf serum.
-
CO₂ incubator (37°C, 5% CO₂).
Procedure:
-
Aseptically remove anterior pituitary glands and mince the tissue.
-
Digest the minced glands with the trypsin solution for 1 hour at 37°C in a 5% CO₂ atmosphere.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Wash the cells with culture medium by centrifugation to remove the enzyme.
-
Resuspend the cells in fresh culture medium and determine cell viability (e.g., using trypan blue exclusion).
-
Plate the cells at the desired density in culture plates or on cytodex beads for perifusion studies.
-
Incubate the cells overnight to allow for attachment before experimental treatments.
Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol is a standard procedure for delivering neuropeptides directly into the brain ventricles.[15][16][17][18][19]
Materials:
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Guide cannula and dummy cannula.
-
Dental cement.
-
Surgical instruments.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole in the skull above the target ventricle (e.g., lateral ventricle).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Allow the animal to recover for a specified period before initiating ICV infusions.
In Situ Hybridization for RFRP mRNA
This protocol outlines the general steps for detecting the expression of RFRP mRNA in brain tissue.[20][21][22]
Materials:
-
Fixed and cryoprotected brain tissue sections.
-
Digoxigenin (DIG)- or biotin-labeled antisense RNA probe for RFRP.
-
Hybridization buffer.
-
Wash buffers (e.g., SSC).
-
Blocking solution.
-
Alkaline phosphatase-conjugated anti-DIG or anti-biotin antibody.
-
Chromogenic substrate (e.g., NBT/BCIP).
Procedure:
-
Prepare brain sections and mount them on slides.
-
Pretreat sections to improve probe penetration (e.g., proteinase K digestion).
-
Prehybridize the sections in hybridization buffer.
-
Hybridize the sections with the labeled probe overnight at an appropriate temperature.
-
Perform stringent post-hybridization washes to remove non-specifically bound probe.
-
Block non-specific antibody binding sites.
-
Incubate with the enzyme-conjugated antibody.
-
Wash to remove unbound antibody.
-
Develop the color reaction with the chromogenic substrate.
-
Counterstain and mount the slides for microscopy.
Conclusion
This compound and its vertebrate orthologs are pleiotropic neuropeptides with significant physiological roles in the regulation of reproduction, energy homeostasis, and cardiovascular function. The well-defined signaling pathway, acting through the GPR147 receptor and subsequent inhibition of the cAMP-PKA-ERK cascade, presents a clear target for pharmacological intervention. The detailed experimental protocols provided in this guide are intended to facilitate further research into the diverse functions of this important peptide family. A deeper understanding of the mechanisms underlying the actions of this compound will be crucial for the development of novel therapeutic strategies for a range of disorders, from reproductive dysfunctions to metabolic and cardiovascular diseases.
References
- 1. Physiology, Gonadotropin Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated intracerebroventricular administration of glucagon-like peptide-1-(7-36) amide or exendin-(9-39) alters body weight in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Elevation of arterial pressure in rats by two new vertebrate peptides FLFQPQRF-NH2 and AGEGLSSPFWSLAAPQRF-NH2 which are immunoreactive to FMRF-NH2 antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-inhibitory hormone action in the brain and pituitary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypophysiotropic role of RFamide-related peptide-3 in the inhibition of LH secretion in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Preparation and culture of dispersed avian pituitary cells, and age-related changes in donor pituitary weight and growth hormone content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. alzet.com [alzet.com]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. Double in situ hybridisation protocols [ucl.ac.uk]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to the Lplrf-NH2 Signaling Pathway and its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lplrf-NH2, a member of the RF-amide peptide family, and its mammalian homolog, Prolactin-releasing peptide (PrRP), are crucial signaling molecules involved in a variety of physiological processes, including the regulation of appetite and energy homeostasis. These peptides exert their effects by binding to and activating the G-protein coupled receptor 10 (GPR10), also known as the PrRP receptor. This technical guide provides a comprehensive overview of the this compound/PrRP-GPR10 signaling pathway, detailing its mechanism of action, downstream cellular effects, and quantitative parameters of ligand-receptor interactions. Furthermore, this document outlines detailed experimental protocols for key assays used to investigate this pathway, intended to serve as a valuable resource for researchers in both academia and the pharmaceutical industry.
Introduction to this compound and its Receptor, GPR10
This compound is an avian neuropeptide belonging to the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. Its mammalian counterpart, Prolactin-releasing peptide (PrRP), was initially identified for its role in stimulating prolactin secretion, though subsequent research has revealed a more prominent role in the central regulation of metabolism.
The biological functions of this compound and PrRP are mediated through the G-protein coupled receptor 10 (GPR10). GPR10 is a class A rhodopsin-like GPCR that is predominantly expressed in the brain, particularly in regions associated with feeding behavior and energy balance. Upon ligand binding, GPR10 undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The this compound/PrRP-GPR10 Signaling Pathway
The primary signaling mechanism initiated by the binding of this compound or PrRP to GPR10 involves the activation of the Gq class of heterotrimeric G-proteins. This activation leads to a cascade of downstream events:
-
Gq Protein Activation: Ligand-bound GPR10 acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP and Gβγ subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins.
Beyond the canonical Gq pathway, activation of GPR10 has also been shown to induce the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB), suggesting crosstalk with other signaling pathways.[1][2]
Quantitative Data
The following table summarizes the key quantitative parameters for the interaction of PrRP with GPR10.
| Parameter | Ligand | Receptor | Cell Line | Value | Reference |
| Binding Affinity (Kd) | [125I]-PrRP-20 | Human GPR10 | HEK293 | High: 0.026 ± 0.006 nMLow: 0.57 ± 0.14 nM | [3][4][5] |
| Binding Affinity (Ki) | Human PrRP-20 | Human GPR10 | HEK293 | 0.26 ± 0.07 nM | [3] |
| Human PrRP-31 | Human GPR10 | HEK293 | 1.03 ± 0.41 nM | [3] | |
| Rat PrRP-20 | Human GPR10 | HEK293 | 0.22 ± 0.06 nM | [3] | |
| Rat PrRP-31 | Human GPR10 | HEK293 | 0.33 ± 0.11 nM | [3] | |
| Functional Potency (EC50) | Human PrRP-20 | Human GPR10 | HEK293 | 1.06 ± 0.22 nM | [3] |
| (Calcium Mobilization) | Human PrRP-31 | Human GPR10 | HEK293 | 1.54 ± 0.26 nM | [3] |
| Rat PrRP-20 | Human GPR10 | HEK293 | 0.75 ± 0.06 nM | [3] | |
| Rat PrRP-31 | Human GPR10 | HEK293 | 1.56 ± 0.42 nM | [3] | |
| Functional Potency (EC50) | Palm¹¹-PrRP31 | Human GPR10 | CHO-K1 | pM range | [6][7] |
| (Calcium Mobilization) | Palm-PrRP31 | Human GPR10 | CHO-K1 | pM range | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of the this compound/PrRP-GPR10 signaling pathway.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled ligands for GPR10.
Materials:
-
Membranes from HEK293 cells stably expressing human GPR10.
-
[125I]-PrRP-20 (Radioligand).
-
Unlabeled PrRP or this compound peptides.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Gamma counter.
Procedure:
-
Thaw GPR10-expressing cell membranes on ice and resuspend in binding buffer to a final concentration of 5-10 µg of protein per well.
-
Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or unlabeled ligand at various concentrations.
-
50 µL of [125I]-PrRP-20 (final concentration ~0.1 nM).
-
100 µL of the membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following GPR10 activation.
Materials:
-
HEK293 cells stably expressing human GPR10.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound or PrRP peptides.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed GPR10-expressing HEK293 cells into 96-well plates and culture overnight.
-
Remove the culture medium and load the cells with Fluo-4 AM (e.g., 4 µM in assay buffer) for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading for each well.
-
Inject varying concentrations of this compound or PrRP into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK and CREB Phosphorylation Assay (Western Blotting)
This protocol detects the phosphorylation of ERK and CREB as a measure of downstream GPR10 signaling.
Materials:
-
GPR10-expressing cells.
-
Serum-free cell culture medium.
-
This compound or PrRP peptides.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture GPR10-expressing cells to near confluence and then serum-starve overnight.
-
Treat the cells with varying concentrations of this compound or PrRP for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK).
-
Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Conclusion
The this compound/PrRP-GPR10 signaling pathway represents a significant area of research with therapeutic potential, particularly in the context of metabolic disorders. This technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. It is anticipated that this resource will aid researchers in designing and executing experiments to further elucidate the physiological roles of this compound and PrRP and to explore the potential of GPR10 as a drug target.
References
- 1. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
Lplrf-NH2 Peptide: A Technical Guide on Structure, Sequence, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lplrf-NH2 is a vertebrate neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, originally isolated from the chicken brain. Characterized by its C-terminal Arginyl-Phenylalaninamide motif, this compound has garnered scientific interest for its physiological activities, including anorexigenic effects and the ability to increase arterial blood pressure. This technical guide provides a comprehensive overview of the structure, sequence, and known biological functions of this compound. It details experimental methodologies for its study and explores its potential signaling pathways, offering a valuable resource for researchers in neuroscience and drug development.
Structure and Sequence
The this compound peptide is a pentapeptide with the following amino acid sequence:
Leucyl-Prolyl-Leucyl-Arginyl-Phenylalaninamide
This can be represented as:
Leu-Pro-Leu-Arg-Phe-NH2
The "-NH2" at the C-terminus indicates that the terminal carboxyl group is amidated, a common feature among FMRFamide-related peptides that is often crucial for their biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Leu-Pro-Leu-Arg-Phe |
| C-terminal modification | Amidation |
| Molecular Formula | C32H53N9O5 |
| Molecular Weight | 659.83 g/mol |
Biological Activity and Quantitative Data
This compound exhibits distinct physiological effects, positioning it as a molecule of interest for further investigation.
Anorexigenic Effect
This compound has been observed to have an anorexigenic (appetite-suppressing) effect. Quantitative data on the dose-response relationship and receptor binding affinities related to this effect are still emerging.
Cardiovascular Effects
The peptide has been shown to increase arterial blood pressure. The precise mechanisms and dose-dependent effects on the cardiovascular system are areas of ongoing research.
Receptor Binding
This compound has been shown to interact with avian pancreatic polypeptide (APP) binding sites in the chicken cerebellum. A study demonstrated that this compound competes for these binding sites with an affinity comparable to that of FMRFamide and C-terminal fragments of APP and Neuropeptide Y (NPY).[1] The C-terminal Arg-Phe-NH2 motif is considered essential for this binding activity.[1]
Table 2: Receptor Binding Data for this compound
| Ligand | Receptor/Binding Site | Tissue | Species | IC50 |
| This compound | Avian Pancreatic Polypeptide Binding Sites | Cerebellum | Chicken | In the same approximate range as FMRFamide, APP (C-terminal pentapeptide), and NPY (C-terminal pentapeptide)[1] |
Note: Specific IC50 values were not provided in the cited literature, but the relative affinity was established.
Experimental Protocols
Peptide Synthesis and Purification
This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., chicken cerebellum) and prepare a crude membrane fraction by differential centrifugation.
-
Radiolabeled Ligand: Use a radiolabeled ligand known to bind to the target receptor (e.g., [¹²⁵I]-Avian Pancreatic Polypeptide).
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Signaling Pathways
While the specific receptor and downstream signaling cascade for this compound are not yet fully elucidated, its classification as an RFamide peptide suggests it likely acts through a G-protein coupled receptor (GPCR). The broader family of RFamide peptides is known to interact with receptors such as the neuropeptide FF receptors (NPFF1R and NPFF2R), which typically couple to Gαi/o proteins, and the prolactin-releasing peptide receptor (GPR10), which couples to Gαq.
References
An In-depth Technical Guide on Lplrf-NH2 and its Role in Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
The neuropeptide Lplrf-NH2, a member of the RFamide peptide family, has emerged as a significant modulator of feeding behavior, exhibiting anorexigenic properties in the well-established model organism, the great pond snail (Lymnaea stagnalis). This technical guide provides a comprehensive overview of the current understanding of this compound's role in the intricate neural circuitry governing feeding. It details the experimental protocols for investigating its effects, summarizes the quantitative data on its behavioral and electrophysiological impact, and elucidates its putative signaling pathway. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, as well as professionals in drug development interested in the modulation of ingestive behaviors.
Introduction to this compound and the Lymnaea stagnalis Feeding Circuit
This compound is a neuropeptide characterized by the C-terminal sequence Leucine-Proline-Leucine-Arginine-Phenylalanine-amide. As a member of the RFamide peptide family, it is involved in a variety of physiological processes.[1][2] In the context of feeding, this compound has been identified as an anorexigenic agent, meaning it acts to suppress food intake.[3]
The great pond snail, Lymnaea stagnalis, is an ideal model organism for studying the neural control of feeding due to its relatively simple and well-mapped central nervous system (CNS).[4][5] Feeding behavior in Lymnaea is driven by a central pattern generator (CPG) located in the buccal ganglia. This CPG is a network of interneurons that generates the rhythmic motor output for feeding, which consists of three main phases: protraction (radula extension), rasp (scraping for food), and swallow (ingestion).[4]
The key components of the feeding CPG include:
-
N1 neurons: Active during the protraction phase.
-
N2 neurons: Active during the rasping phase.
-
N3 neurons: Active during the swallowing phase.
The activity of this core CPG is modulated by higher-order interneurons, such as the Slow Oscillator (SO) neuron, which can drive the feeding rhythm, and the Cerebral Giant Cells (CGCs), which are involved in the arousal and motivational state of feeding.[4]
Quantitative Data on the Effects of this compound on Feeding Behavior
While specific quantitative data for this compound's effect on Lymnaea stagnalis feeding behavior is still emerging, studies on related RFamide peptides and anorexigenic agents in molluscs provide a framework for expected outcomes. The anorexigenic effects of such peptides are typically quantified by measuring changes in food consumption and the frequency of feeding movements (rasping).
| Parameter | Expected Effect of this compound Administration | Method of Measurement |
| Total Food Consumed | Decrease | Gravimetric analysis of food before and after a set feeding period. |
| Number of Rasps | Decrease | Direct observation and counting of rasping movements over a defined time. |
| Latency to First Rasp | Increase | Time taken for the animal to initiate feeding in the presence of a food stimulus. |
| Duration of Feeding Bouts | Decrease | Total time spent actively feeding. |
Experimental Protocols
Behavioral Assay for Feeding in Lymnaea stagnalis
This protocol is designed to quantify the effect of this compound on feeding behavior.
Materials:
-
Lymnaea stagnalis specimens (food-deprived for 24-48 hours)
-
This compound peptide solution (in snail saline)
-
Control snail saline
-
Standardized food source (e.g., lettuce discs, sucrose solution)
-
Petri dishes
-
Microsyringe for injection
Procedure:
-
Acclimatization: Place individual, food-deprived snails in separate Petri dishes containing a standard volume of snail saline. Allow them to acclimate for 30 minutes.
-
Peptide Administration: Inject a predetermined volume of this compound solution or control saline into the hemocoel of each snail.
-
Observation Period: After a 15-minute post-injection period, introduce a pre-weighed food source or a standard concentration of sucrose solution to the Petri dish.
-
Data Collection: Over a 30-minute observation period, record the following:
-
Latency to the first rasp.
-
Total number of rasps.
-
Duration of feeding bouts.
-
-
Food Consumption Measurement: At the end of the observation period, remove the food source, gently dry it, and re-weigh it to determine the amount consumed.
-
Analysis: Compare the feeding parameters between the this compound treated group and the control group using appropriate statistical tests.
Electrophysiological Recording from Buccal Ganglia Neurons
This protocol describes the methodology for intracellular recording from identified neurons in the Lymnaea feeding CPG to assess the direct effects of this compound.
Materials:
-
Isolated central nervous system (CNS) preparation of Lymnaea stagnalis
-
Snail saline
-
This compound peptide solution
-
Glass microelectrodes (filled with 3M KCl)
-
Micromanipulators
-
Amplifier and data acquisition system
-
Perfusion system
Procedure:
-
Dissection: Dissect out the CNS, including the buccal ganglia, and pin it to the bottom of a recording chamber.
-
Neuron Identification: Identify the target neurons (e.g., N1, N2, N3, SO, CGC) based on their size, position, and characteristic electrical activity.
-
Intracellular Recording: Carefully impale the soma of an identified neuron with a glass microelectrode to obtain a stable intracellular recording.
-
Baseline Activity: Record the baseline spontaneous or stimulus-evoked firing pattern of the neuron. Fictive feeding can be induced by applying a chemical stimulus (e.g., sucrose) to the lips or by depolarizing the SO neuron.
-
Peptide Application: Perfuse the preparation with snail saline containing a known concentration of this compound.
-
Data Recording: Record the changes in the neuron's membrane potential, firing frequency, and synaptic inputs in response to the peptide application.
-
Washout: Perfuse the preparation with normal snail saline to wash out the peptide and observe any recovery of neuronal activity.
-
Analysis: Analyze the recorded data to quantify the changes in neuronal properties before, during, and after this compound application.
This compound Signaling Pathway
RFamide peptides, including this compound, are known to exert their effects by binding to G-protein coupled receptors (GPCRs). While the specific receptor for this compound in Lymnaea stagnalis has not yet been definitively identified, the general signaling cascade is likely to follow a conserved pathway.
Upon binding of this compound to its cognate GPCR on the neuronal membrane, a conformational change in the receptor is induced. This leads to the activation of an associated heterotrimeric G-protein. Depending on the specific G-protein alpha subunit (e.g., Gαs, Gαi/o, Gαq), different downstream signaling pathways can be initiated.
Given the predominantly inhibitory (anorexigenic) effect of this compound on feeding, a likely pathway involves the Gαi/o subunit, which typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of ion channel activity. This can result in hyperpolarization of the neuron, making it less likely to fire action potentials and thus suppressing the feeding motor program.
Alternatively, activation of a Gαq pathway could lead to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of intracellular calcium stores, which can have a variety of downstream effects on neuronal excitability.
Conclusion and Future Directions
This compound is a key neuropeptide in the regulation of feeding behavior in Lymnaea stagnalis, acting as an anorexigenic signal. The well-characterized feeding circuitry of this model organism provides an excellent platform for dissecting the precise mechanisms of action of this compound and other RFamide peptides.
Future research should focus on:
-
Receptor Identification: Deorphanizing the specific GPCR for this compound in Lymnaea stagnalis.
-
Quantitative Electrophysiology: Detailed analysis of the effects of this compound on the synaptic connections and intrinsic properties of all identified neurons within the feeding CPG.
-
In Vivo Studies: Correlating the electrophysiological effects of this compound with real-time behavioral changes in freely moving animals.
-
Pharmacological Manipulation: Development of selective agonists and antagonists for the this compound receptor to further probe its function and for potential therapeutic applications in the modulation of feeding.
A deeper understanding of the role of this compound and its signaling pathway in a tractable model system like Lymnaea stagnalis will not only advance our knowledge of the neural control of feeding but may also provide valuable insights for the development of novel therapeutic strategies for appetite-related disorders.
References
- 1. Electrophysiological characteristics of feeding-related neurons after taste avoidance Pavlovian conditioning in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the myogenic heart of the pond snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating Neuronal Mechanisms Using Intracellular Recordings during Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lplrf-NH2 and the Broader RFamide Peptide Family in Reproductive Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate dance of reproductive processes is orchestrated by a complex interplay of neuropeptides. Among these, the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, has emerged as a critical regulator. This technical guide delves into the involvement of this peptide family in reproduction, with a specific focus on the enigmatic member, Lplrf-NH2. While direct research on this compound's role in reproduction is limited, its identity as a vertebrate RFamide peptide allows for informed extrapolation from its more extensively studied cousins, kisspeptin and gonadotropin-inhibitory hormone (GnIH)/RFamide-related peptide-3 (RFRP-3). This document provides a comprehensive overview of the signaling pathways, quantitative physiological effects, and detailed experimental protocols relevant to understanding the function of these peptides in the reproductive axis.
Introduction to the RFamide Peptide Family
The RFamide peptides are a diverse group of neuropeptides found throughout the animal kingdom.[1] In vertebrates, this family includes several key players in neuroendocrine control, such as kisspeptin, GnIH (the avian ortholog of mammalian RFRPs), and neuropeptide FF (NPFF).[2][3][4] These peptides are crucial for modulating the hypothalamic-pituitary-gonadal (HPG) axis, the central hormonal cascade governing reproduction.[5][6]
This compound was one of the first vertebrate RFamide peptides to be identified, isolated from the chicken brain.[7] It is known to be a member of the RFamide peptide family with anorexigenic effects.[7] Studies in rats have shown that this compound can increase arterial blood pressure and modulate the electrical activity of brainstem neurons.[5][7] While its direct role in reproduction remains largely uncharacterized, its classification as an RFamide peptide and its anorexigenic properties suggest a potential intersection with the metabolic regulation of fertility.
Key Vertebrate RFamide Peptides in Reproduction
Given the limited direct data on this compound in reproduction, this guide will focus on the well-established roles of two major vertebrate RFamide peptides: kisspeptin (a stimulator of the HPG axis) and GnIH/RFRP-3 (an inhibitor of the HPG axis).
Kisspeptin: The "On" Switch for Reproduction
Kisspeptins, products of the Kiss1 gene, are potent stimulators of gonadotropin-releasing hormone (GnRH) neurons, the master regulators of the HPG axis.[8][9] They are considered essential for the onset of puberty and the regulation of ovulation.[8][10]
Gonadotropin-Inhibitory Hormone (GnIH) / RFamide-Related Peptide-3 (RFRP-3): The "Off" Switch
GnIH, first discovered in birds, and its mammalian ortholog RFRP-3, act as inhibitors of the reproductive axis.[2][6] They can suppress the activity of GnRH neurons and also act directly on the pituitary to inhibit gonadotropin release.[11][12] RFRP-3 is also implicated in mediating the inhibitory effects of stress on reproduction.[13]
Signaling Pathways
RFamide peptides exert their effects by binding to G protein-coupled receptors (GPCRs).
Kisspeptin Signaling Pathway
Kisspeptin binds to its receptor, GPR54 (also known as KISS1R).[5][14] This interaction primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events ultimately lead to the depolarization of GnRH neurons and the release of GnRH.[15][16]
GnIH/RFRP-3 Signaling Pathway
GnIH/RFRP-3 binds to its receptor, GPR147 (also known as NPFFR1).[17][18][19] This receptor is coupled to the inhibitory G protein, Gαi.[11][20] Activation of GPR147 by GnIH/RFRP-3 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[11][21] This cascade ultimately hyperpolarizes the neuron, making it less likely to fire, thus inhibiting GnRH release.[12]
Quantitative Data on RFamide Peptide Effects
The following tables summarize quantitative data from studies on the effects of kisspeptin and GnIH/RFRP-3 on gonadotropin release. Data for this compound is not available in the context of reproduction.
Table 1: Effects of Kisspeptin on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release in Humans and Rodents
| Species | Peptide | Dose | Route of Administration | Effect on LH | Effect on FSH | Reference |
| Human (Male) | Kisspeptin-10 | 1.0 nmol/kg/h | Intravenous Infusion | ~3-fold increase in serum LH AUC | ~3-fold increase in serum FSH AUC | [22] |
| Human (Male) | Kisspeptin-54 | 1.0 nmol/kg/h | Intravenous Infusion | ~2-fold increase in serum LH AUC | ~2-fold increase in serum FSH AUC | [22] |
| Human (Male) | Kisspeptin-10 | 10 nmol/kg | IV Bolus | Significant increase | Significant increase | [23] |
| Rat (Female) | Kisspeptin-10 | N/A | Continuous Intracerebral Infusion | Transient elevation followed by normalization | Persistently heightened | [24] |
| Buffalo (Pre-pubertal) | Kisspeptin-10 | 20 µg/kg | Intramuscular | Peak at 7.29 ± 1.7 ng/ml (30 min) | No significant elevation | [25] |
| Buffalo (Pre-pubertal) | Kisspeptin-10 | 20 µg/kg | Intravenous | Peak at 17.4 ± 4.4 ng/ml (15 min) | No significant elevation | [25] |
Table 2: Effects of GnIH/RFRP-3 on Gonadotropin Release
| Species | Peptide | Experimental Model | Effect | Reference |
| Human (Postmenopausal Women) | RFRP-3 | In vivo | Decreased LH secretion | [26] |
| Sheep (Ewe) | RFRP-3 | Primary pituitary cell culture | Reduced GnRH-stimulated LH and FSH secretion | [27] |
| Rat (Female) | RFRP-3 | In vivo | Decreased LH pulse amplitude | [13] |
| Mouse | RFRP-3 | In vivo (immune stress model) | Increased expression associated with suppressed GnRH and gonadotropin secretion | [13] |
Experimental Protocols
Detailed methodologies are crucial for the study of neuropeptides. The following protocols are based on established methods for studying RFamide peptides and can be adapted for investigating this compound.
In Vivo Administration and Hormone Measurement
Objective: To determine the in vivo effect of a neuropeptide on gonadotropin secretion.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice). House animals under controlled conditions (12:12 light-dark cycle, ad libitum access to food and water). For studies involving the estrous cycle, monitor cyclicity by daily vaginal smears.
-
Cannulation: For intracerebroventricular (ICV) administration, surgically implant a guide cannula into the lateral cerebral ventricle. For intravenous (IV) administration, implant a catheter into the jugular vein. Allow animals to recover for a specified period (e.g., 5-7 days).
-
Peptide Administration: Dissolve the synthetic peptide (e.g., this compound, kisspeptin, RFRP-3) in a sterile vehicle (e.g., saline). Administer the peptide via the implanted cannula/catheter as a bolus or continuous infusion. A vehicle-only control group is essential.
-
Blood Sampling: Collect serial blood samples at predetermined time points before and after peptide administration. For pulsatile hormone release, frequent sampling (e.g., every 5-10 minutes) is required.
-
Hormone Assay: Separate plasma or serum from blood samples. Measure hormone concentrations (e.g., LH, FSH) using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Analyze hormone concentration data using appropriate statistical methods, such as repeated measures ANOVA, to determine significant effects of the peptide treatment.
In Vitro Pituitary Cell Culture
Objective: To investigate the direct effect of a neuropeptide on pituitary gonadotrophs.
Protocol:
-
Pituitary Collection and Dissociation: Euthanize animals and aseptically remove the anterior pituitary glands. enzymatically disperse the tissue into single cells using enzymes like trypsin and DNase.
-
Cell Culture: Plate the dispersed cells in appropriate culture medium (e.g., DMEM with fetal bovine serum) and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Treatment: After allowing the cells to attach and stabilize (e.g., 48-72 hours), replace the medium with serum-free medium containing the test peptide (e.g., this compound) at various concentrations. Include a vehicle control. To test for interactions, co-treat with other hormones like GnRH.
-
Sample Collection: Collect the culture medium at specified time points to measure secreted hormones.
-
Hormone Assay: Quantify the concentration of LH and FSH in the collected medium using ELISA or RIA.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
Receptor Binding Assay
Objective: To characterize the binding of a ligand to its receptor.
Protocol:
-
Membrane Preparation: Homogenize tissues known to express the receptor of interest (e.g., hypothalamus, pituitary) or use cells transfected with the receptor cDNA. Isolate the cell membrane fraction by differential centrifugation.
-
Radiolabeling: Synthesize a radiolabeled version of the peptide (e.g., with 125I).
-
Binding Reaction: Incubate the membrane preparation with the radiolabeled peptide in a suitable binding buffer.
-
Competition Assay: To determine binding affinity (Kd) and receptor density (Bmax), perform saturation binding experiments with increasing concentrations of the radiolabeled peptide. For competitive binding, incubate with a fixed concentration of radiolabeled peptide and increasing concentrations of unlabeled competitor peptides (e.g., this compound, other RFamides).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Analyze the binding data using non-linear regression analysis (e.g., Scatchard plot) to determine binding parameters.
Future Directions and Conclusion
The study of RFamide peptides has significantly advanced our understanding of the neuroendocrine regulation of reproduction. While kisspeptin and GnIH/RFRP-3 have taken center stage as the primary stimulatory and inhibitory signals to the HPG axis, the roles of other family members like this compound remain an open and intriguing area of research.
Future investigations should focus on:
-
Deorphanizing the this compound receptor and characterizing its signaling pathway.
-
Investigating the expression of this compound and its receptor in reproductive tissues and key brain regions of the HPG axis.
-
Conducting in vivo and in vitro studies to determine the direct effects of this compound on GnRH and gonadotropin secretion.
-
Exploring the interplay between this compound's anorexigenic properties and its potential role in the metabolic gating of reproduction.
References
- 1. Editorial: The Roles of GnIH in Reproductive Function and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation and Function of RFRP-3 (GnIH) Neurons during Postnatal Development [frontiersin.org]
- 3. Recent advances in mammalian RFamide peptides: the discovery and functional analyses of PrRP, RFRPs and QRFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gonadotropin-Inhibitory Hormone (GnIH) and Its Mammalian Ortholog RFamide-Related Peptide-3 (RFRP-3): Discovery and Functional Implications for Reproduction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. The kisspeptin-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kisspeptin and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gonadotropin-inhibitory hormone (GnIH), GnIH receptor and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gonadotropin inhibitory hormone inhibits basal forebrain vGluT2-gonadotropin-releasing hormone neurons via a direct postsynaptic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gonadotropin-Inhibitory Hormone Plays Roles in Stress-Induced Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 15. Kisspeptin Regulation of Neuronal Activity throughout the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kisspeptin signalling and its roles in humans | SMJ [smj.org.sg]
- 17. researchgate.net [researchgate.net]
- 18. Functional Implications of RFRP-3 in the Central Control of Daily and Seasonal Rhythms in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Role of GnIH in Biological Rhythms and Social Behaviors [frontiersin.org]
- 20. Molecular Mechanisms of Gonadotropin-Inhibitory Hormone (GnIH) Actions in Target Cells and Regulation of GnIH Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Direct comparison of the effects of intravenous kisspeptin-10, kisspeptin-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Kisspeptin Modulates Luteinizing Hormone Release and Ovarian Follicular Dynamics in Pre-pubertal and Adult Murrah Buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Neuromodulatory Effects of FMRFamide-Related Peptides on Neuronal Electrical Activity in Lymnaea stagnalis
A Technical Guide for Researchers
This technical guide provides an in-depth overview of the effects of FMRFamide-related peptides (FaRPs), a significant family of neuropeptides, on the electrical activity of neurons in the freshwater snail, Lymnaea stagnalis. Given the limited specific data on Lplrf-NH2, this document focuses on the well-documented actions of FMRFamide and its analogues, which are presumed to have similar physiological roles. This guide is intended for researchers, scientists, and drug development professionals in the field of neurobiology and pharmacology.
Introduction
Lymnaea stagnalis is a widely used model organism in neuroscience due to its relatively simple central nervous system (CNS) with large, identifiable neurons. This allows for detailed electrophysiological studies of neuronal circuits and the effects of neuromodulators. FMRFamide-related peptides are a diverse group of neuropeptides that play crucial roles in regulating various physiological processes in molluscs, including cardiovascular function, feeding, and reproduction. Their effects on neuronal excitability are complex, involving the modulation of multiple ion channels.
Quantitative Effects of FMRFamide on Neuronal Ion Channels
The application of FMRFamide to Lymnaea neurons elicits a range of electrophysiological responses, primarily through the modulation of voltage-gated and ligand-gated ion channels. The following tables summarize the key quantitative findings from published research.
Table 1: FMRFamide Modulation of Voltage-Gated Sodium Current (INa) in Caudo-Dorsal Cells (CDCs)
| Parameter | Control | FMRFamide | Percentage Change | Reference |
| INa Amplitude (at half-maximal activation) | - | - | ↓ 50 ± 5% | [1] |
| INa Amplitude (at peak of I-V curve) | - | - | ↓ 25 ± 8% | [1] |
| Activation Time Constant (-25 to +5 mV) | 0.75 ± 0.050 ms to 0.22 ± 0.017 ms | 0.91 ± 0.043 ms to 0.31 ± 0.038 ms | ↑ (slower activation) | [1] |
| Steady-State Inactivation (V1/2) | -42.5 ± 1.81 mV | No significant change | - | [1] |
| Maximal Conductance | - | No significant change | - | [1] |
Table 2: FMRFamide Modulation of a Divalent Cation-Conducting Channel in Heart Muscle Cells
| Parameter | Condition | Effect | Reference |
| Channel Activity | FMRFamide application | Activation of an inward Na+ current (in Ca2+-free solution) | [2][3] |
| Channel Activity | FMRFamide application | Activation of an inward Ba2+ current | [2][3] |
| Channel Open Probability (Popen) | FMRFamide alone | Significant increase | [4][5] |
| Channel Response to Repeated FMRFamide Application | 5th successive 15s application | Failure to open in the majority of cells | [4] |
Experimental Protocols
The following sections detail the methodologies commonly employed in studying the electrophysiological effects of FaRPs in Lymnaea stagnalis.
Preparation of the Central Nervous System (CNS)
-
Adult Lymnaea stagnalis are anesthetized in a saline solution containing 30% Listerine.
-
The snails are de-shelled, and the CNS, consisting of the circumesophageal ganglionic ring, is dissected out in cold Lymnaea saline.
-
To facilitate microelectrode penetration, the perineural sheath of the ganglia is softened by brief enzymatic treatment with a protease solution (e.g., 1 mg/mL pronase for 5 minutes).
-
The preparation is then thoroughly washed with fresh saline for at least 30 minutes before recording.
Electrophysiological Recordings
Two-Electrode Voltage Clamp (for studying voltage-gated currents):
-
The prepared CNS is pinned down in a recording chamber continuously perfused with Lymnaea saline.
-
Identified neurons (e.g., Caudo-Dorsal Cells) are impaled with two sharp glass microelectrodes (10-30 MΩ resistance) filled with a suitable electrolyte (e.g., 3 M KCl).
-
One electrode is used to measure the membrane potential, and the other to inject current to clamp the voltage at a desired level.
-
Voltage protocols are applied to elicit specific ion currents (e.g., a series of depolarizing steps from a holding potential to activate sodium channels).
-
FMRFamide is applied to the bath via the perfusion system to observe its effects on the recorded currents.
Cell-Attached Patch-Clamp (for studying single-channel activity):
-
Ventricular heart muscle cells are enzymatically dissociated and plated on a culture dish.
-
A fire-polished glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a single cell to form a high-resistance seal (GΩ seal).
-
The potential across the patch of membrane under the pipette is controlled, and the picoampere-level currents flowing through single channels are recorded.
-
FMRFamide and other modulators can be applied to the bath (outside the pipette) to study their effects on channel activity mediated by intracellular messengers.
Saline Composition
A standard Lymnaea saline solution consists of (in mM):
-
NaCl: 51.3
-
KCl: 1.7
-
CaCl2: 4.0
-
MgCl2: 1.5
-
HEPES: 10
-
Glucose: 10 The pH is adjusted to 7.9 with NaOH.
Signaling Pathways
The actions of FMRFamide on neuronal electrical activity are mediated by at least two distinct signaling pathways: direct gating of an ion channel and modulation of ion channels through a second messenger system, likely involving a G-protein coupled receptor (GPCR).
Summary and Future Directions
FMRFamide and related peptides are potent modulators of neuronal electrical activity in Lymnaea stagnalis. Their actions are multifaceted, involving both direct activation and indirect modulation of various ion channels. This leads to complex changes in neuronal excitability, including alterations in firing patterns and synaptic transmission.
Future research should focus on:
-
Identifying the specific receptor subtypes that mediate the diverse effects of different FaRPs.
-
Elucidating the detailed intracellular signaling cascades that link receptor activation to ion channel modulation.
-
Investigating the physiological consequences of these neuromodulatory effects on the functioning of specific neuronal circuits and behaviors.
The continued study of the neuromodulatory actions of peptides like FMRFamide in model organisms such as Lymnaea stagnalis will undoubtedly provide valuable insights into the fundamental principles of neuronal communication and its regulation.
References
- 1. Inhibitory modulation by FMRFamide of the voltage-gated sodium current in identified neurones in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptide FMRFamide activates a divalent cation-conducting channel in heart muscle cells of the snail Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The peptide FMRFamide activates a divalent cation-conducting channel in heart muscle cells of the snail Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMRFamide-activated Ca2+ channels in Lymnaea heart cells are modulated by "SEEPLY," a neuropeptide encoded on the same gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for Lplrf-NH2 ELISA Kit Optimized for Tissue Samples
Disclaimer: The following application notes and protocols are a generalized guide for a hypothetical commercial Lplrf-NH2 ELISA kit for use with tissue samples. Currently, no specific commercial ELISA kit for this compound has been identified in public searches. Researchers should always refer to the specific manual and validation data provided by the manufacturer for any commercial kit they intend to use.
Introduction
This compound is a member of the RFamide peptide family, which is known to play diverse roles in physiological processes. Emerging research suggests that this compound may have an anorexigenic effect, influence arterial blood pressure, and modulate neuronal activity in the brainstem[1]. The quantification of this compound in tissue samples is crucial for understanding its distribution, regulation, and function in both healthy and pathological states. This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound in tissue homogenates.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. Following a wash step, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. After washing away any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Data Presentation
Table 1: Hypothetical Performance Characteristics of this compound ELISA Kit
| Parameter | Specification |
| Assay Range | 15.6 pg/ml - 1000 pg/ml |
| Sensitivity | < 5 pg/ml |
| Sample Type | Tissue homogenates, cell culture supernatants, plasma, serum |
| Specificity | High specificity for this compound with no significant cross-reactivity with related peptides. |
| Intra-Assay Precision | CV < 8% |
| Inter-Assay Precision | CV < 12% |
Experimental Protocols
Materials and Reagents (Generalized)
-
This compound Pre-coated 96-well Microplate
-
Assay Standard (lyophilized)
-
Detection Antibody (concentrated)
-
HRP-Conjugate (concentrated)
-
Standard Diluent
-
Detection Antibody Diluent
-
HRP-Conjugate Diluent
-
Wash Buffer (20X concentrated)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate Sealers
-
Tissue Homogenization Buffer (e.g., RIPA buffer with protease inhibitors)
Tissue Sample Preparation
Proper preparation of tissue samples is critical for accurate results. The following is a general protocol for preparing tissue homogenates.
-
Tissue Collection and Storage:
-
Excise tissue with clean tools on ice to minimize degradation by proteases[2].
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store samples at -80°C for long-term storage or keep on ice for immediate processing.
-
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add an appropriate volume of ice-cold homogenization buffer (e.g., 500 µL of complete extraction buffer for every 0.1 mg of tissue)[3]. The buffer should contain protease inhibitors to prevent protein degradation[2].
-
Homogenize the tissue using an electric homogenizer on ice[3].
-
Rinse the homogenizer blade twice with the extraction buffer and collect the rinsate[3].
-
-
Centrifugation and Supernatant Collection:
-
Protein Quantification and Storage:
-
It is recommended to determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). This allows for normalization of this compound concentration across different samples.
-
Aliquoted supernatant can be stored at -80°C. Avoid repeated freeze-thaw cycles[3][4].
-
Assay Procedure (Generalized)
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the kit manual.
-
Add Standards and Samples: Add 100 µL of standard or sample to each well. Cover with a plate sealer and incubate for 2 hours at 37°C.
-
Aspirate and Wash: Aspirate each well and wash, repeating the process three times for a total of four washes with Wash Buffer (300 µL per well).
-
Add Detection Antibody: Add 100 µL of the working solution of Detection Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Aspirate and Wash: Repeat the aspiration and wash step as in step 3.
-
Add HRP-Conjugate: Add 100 µL of the working solution of HRP-Conjugate to each well. Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Aspirate and Wash: Repeat the aspiration and wash step as in step 3.
-
Add Substrate: Add 90 µL of Substrate Solution to each well. Incubate for 15-30 minutes at 37°C. Protect from light.
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Calculate the average of the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis and draw a best-fit curve.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
-
The final concentration can be expressed as pg of this compound per mg of total protein in the tissue homogenate.
Visualizations
Caption: Experimental workflow for this compound quantification in tissue samples.
Caption: Hypothetical this compound signaling pathway via a GPCR.
References
Application Notes and Protocols for In Situ Hybridization of Lplrf-NH2 mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful molecular technique used to visualize the location and expression levels of a specific nucleic acid sequence within the context of morphologically preserved tissue sections or cells. This application note provides a detailed protocol for the detection of a hypothetical target, "Lplrf" mRNA, using an amino-modified oligonucleotide probe (designated Lplrf-NH2). The protocol is designed to be a comprehensive guide, from tissue preparation to signal detection and analysis. The use of amino-modified probes allows for the covalent attachment of a variety of labels, including fluorophores and haptens, offering flexibility in the detection methodology.
Core Principles
The fundamental principle of in situ hybridization is the specific annealing of a labeled nucleic acid probe to its complementary target sequence within a cell or tissue. In this protocol, a synthetically generated, amino-modified single-stranded DNA oligonucleotide probe (this compound) is used to detect the corresponding Lplrf mRNA. The amino group facilitates the conjugation of a reporter molecule, such as digoxigenin (DIG) or biotin, which can then be detected by an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). The enzyme, in the presence of a substrate, produces a colored precipitate at the site of hybridization, revealing the cellular and subcellular localization of the target mRNA.
Data Presentation: Key Experimental Parameters
The following table summarizes critical quantitative data and recommended ranges for various steps in the in situ hybridization protocol. These values are based on established protocols and may require optimization depending on the specific tissue, probe, and detection system used.[1][2][3][4][5]
| Parameter | Recommended Range/Value | Notes |
| Probe Design | ||
| Probe Length | 30-50 bases | Shorter probes may have lower specificity, while longer probes may have reduced tissue penetration.[6] |
| GC Content | ~50% | Helps to ensure specific binding at typical hybridization temperatures.[7] |
| Amino-Modifier Spacing | ~10 bases apart | Prevents quenching of fluorophores and reduces high background.[7] |
| Tissue Preparation | ||
| Fixation Time (4% PFA) | 4-24 hours | Over-fixation can mask the target sequence, while under-fixation leads to poor morphology and RNA degradation.[8] |
| Proteinase K Concentration | 1-10 µg/mL | Titration is crucial to permeabilize the tissue without destroying morphology.[9] |
| Acetylation (Acetic Anhydride) | 10 minutes | Reduces non-specific binding of the probe. |
| Hybridization | ||
| Probe Concentration | 0.1 - 2.0 ng/µL | Higher concentrations can increase background.[10] |
| Hybridization Temperature | 55-65°C | Typically 20-25°C below the calculated melting temperature (Tm) of the probe-target duplex.[2][4] |
| Hybridization Time | 16-24 hours (overnight) | Ensures sufficient time for the probe to penetrate the tissue and bind to the target.[2][4] |
| Post-Hybridization Washes | ||
| Stringency Wash Temperature | 60-70°C | Higher temperatures increase stringency, removing non-specifically bound probes.[4] |
| SSC Concentration | 0.1X - 2X | Lower salt concentrations increase stringency. |
| Immunodetection | ||
| Antibody Dilution (e.g., anti-DIG-AP) | 1:2000 - 1:5000 | The optimal dilution should be determined empirically to maximize signal-to-noise ratio.[1] |
| Blocking Time | 1-2 hours | Prevents non-specific binding of the antibody. |
| Signal Development | ||
| NBT/BCIP Incubation Time | 2 hours to overnight | Monitor color development to avoid over-staining and high background. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing in situ hybridization for this compound mRNA.
I. Probe Preparation: Labeling of this compound Oligonucleotide
This protocol assumes the use of a commercially synthesized amino-modified DNA oligonucleotide probe specific for Lplrf mRNA. The amino group will be conjugated with digoxigenin (DIG).
-
Reconstitution of Probe: Resuspend the lyophilized this compound probe in nuclease-free water to a stock concentration of 100 µM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
This compound probe (100 µM): 1 µL
-
0.1 M Sodium Bicarbonate buffer (pH 8.5): 10 µL
-
DIG-NHS ester (10 mg/mL in DMSO): 2 µL
-
-
Mix gently by pipetting.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Purification of Labeled Probe:
-
Purify the DIG-labeled probe from unconjugated DIG using ethanol precipitation or a suitable gel filtration column.
-
For ethanol precipitation:
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a desired volume of nuclease-free water.
-
-
-
Quantification and Storage: Determine the concentration of the labeled probe using a spectrophotometer. Store the probe at -20°C.
II. Tissue Preparation
This protocol is for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Permeabilization:
-
Incubate slides in 0.2 M HCl for 10 minutes.[9]
-
Rinse in DEPC-treated water.
-
Incubate in Proteinase K solution (10 µg/mL in PBS) for 10-20 minutes at 37°C. The exact time needs to be optimized.
-
Rinse in DEPC-treated water.
-
-
Post-fixation:
-
Incubate in 4% Paraformaldehyde (PFA) in PBS for 10 minutes.
-
Rinse in DEPC-treated water.
-
-
Acetylation:
-
Incubate in a freshly prepared solution of 0.1 M Triethanolamine with 0.25% Acetic Anhydride for 10 minutes with stirring.
-
Rinse in DEPC-treated water.
-
-
Dehydration:
-
Immerse in 50%, 70%, 95%, and 100% ethanol for 2 minutes each.
-
Air dry the slides completely.
-
III. Hybridization
-
Prehybridization: Apply hybridization buffer to the sections and incubate in a humidified chamber at the hybridization temperature (e.g., 60°C) for 1-2 hours.
-
Probe Denaturation: Dilute the DIG-labeled this compound probe in hybridization buffer to the desired final concentration (e.g., 1 ng/µL). Heat the probe mixture at 85-95°C for 5 minutes, then immediately place on ice for 5 minutes.[2]
-
Hybridization: Remove the prehybridization buffer and apply the denatured probe mixture to the sections. Cover with a coverslip, avoiding air bubbles. Incubate overnight in a humidified chamber at the hybridization temperature.[2][4]
IV. Post-Hybridization Washes
-
Carefully remove the coverslips by immersing the slides in 2X SSC at room temperature.
-
Wash in 2X SSC for 15 minutes at the hybridization temperature.
-
Wash in 1X SSC for 15 minutes at the hybridization temperature.
-
Wash in 0.5X SSC for 15 minutes at the hybridization temperature.
-
Wash in 0.1X SSC for 15 minutes at the hybridization temperature.
-
Rinse in MABT (Maleic acid buffer with Tween 20) at room temperature.[4]
V. Immunodetection
-
Blocking: Incubate the slides in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1-2 hours at room temperature.
-
Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution (e.g., 1:2500), overnight at 4°C in a humidified chamber.
-
Washes:
-
Wash in MABT: 3 x 15 minutes.
-
Wash in NTMT buffer (100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20): 2 x 10 minutes.[1]
-
VI. Signal Development
-
Color Reaction: Incubate the slides in NBT/BCIP substrate solution in the dark. Monitor the color development under a microscope. This can take from 30 minutes to several hours.
-
Stopping the Reaction: Once the desired signal intensity is reached, stop the reaction by washing the slides in PBS.
-
Counterstaining (Optional): Counterstain with a nuclear stain like Nuclear Fast Red.
-
Dehydration and Mounting: Dehydrate the slides through an ethanol series (50%, 70%, 95%, 100%) and clear in xylene. Mount with a permanent mounting medium.
Visualization and Analysis
Examine the slides under a bright-field microscope. The presence of a blue-purple precipitate indicates the localization of Lplrf mRNA. The intensity of the staining can provide a semi-quantitative measure of gene expression levels.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound mRNA in situ hybridization.
Hypothetical Signaling Pathway Involving Lplrf
This diagram illustrates a hypothetical signaling pathway where an extracellular ligand activates a receptor, leading to a cascade that results in the nuclear translocation of a transcription factor (TF) which then upregulates the expression of the Lplrf gene.
Caption: Hypothetical Lplrf gene regulation pathway.
References
- 1. Whole mount in situ hybridization detection of mRNAs using short LNA containing DNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 5. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 9. Simultaneous Fluorescence In Situ Hybridization of mRNA and rRNA in Environmental Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. umassmed.edu [umassmed.edu]
Application Notes and Protocols for Radioligand Binding Assay of Lplrf-NH2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RF-NH2 peptides are a diverse family of neuropeptides characterized by a C-terminal arginine-phenylalanine-amide motif. These peptides mediate a wide range of physiological functions by activating specific G-protein coupled receptors (GPCRs)[1][2]. The characterization of these receptors is crucial for understanding their physiological roles and for the development of novel therapeutics. Radioligand binding assays are a fundamental tool for studying the interaction of ligands with their receptors, providing quantitative data on binding affinity, receptor density, and binding kinetics[3][4][5].
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize a putative Lplrf-NH2 receptor, a member of the RF-NH2 receptor family. The protocols described herein are based on established methodologies for studying GPCRs and can be adapted for specific research needs[6][7].
Data Presentation
Quantitative data from radioligand binding assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting data from saturation, competition, and kinetic binding experiments.
Table 1: Saturation Binding Experiment Data
This table summarizes the results from a saturation binding experiment to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 10000 | 5000 | 5000 |
| 20.0 | 10500 | 10000 | 500 |
| Calculated Parameters | Value | ||
| Kd (nM) | 2.8 | ||
| Bmax (fmol/mg protein) | 1200 |
Table 2: Competition Binding Experiment Data
This table presents data from a competition binding experiment to determine the inhibitory constant (Ki) of an unlabeled test compound (e.g., this compound).
| Competitor Concentration (log M) | % Inhibition of Specific Binding |
| -10 | 2 |
| -9.5 | 15 |
| -9.0 | 48 |
| -8.5 | 85 |
| -8.0 | 95 |
| -7.5 | 98 |
| -7.0 | 100 |
| Calculated Parameters | Value |
| IC50 (nM) | 12.5 |
| Ki (nM) | 4.2 |
Table 3: Kinetic Binding Experiment Data
This table summarizes the data from association and dissociation kinetics experiments.
| Time (minutes) | Association (Specific Binding, CPM) | Dissociation (% Bound at t=0) |
| 0 | 0 | 100 |
| 5 | 1800 | 85 |
| 10 | 3000 | 70 |
| 20 | 4500 | 50 |
| 30 | 5200 | 35 |
| 60 | 5800 | 15 |
| 90 | 6000 | 5 |
| Calculated Parameters | Value | |
| k_on_ (M⁻¹min⁻¹) | 1.5 x 10⁸ | |
| k_off_ (min⁻¹) | 0.05 | |
| Kd (from kinetics, nM) | 0.33 |
Experimental Protocols
The following are detailed protocols for the key experiments in a radioligand binding assay for the this compound receptor.
Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions containing the receptor of interest.
Materials:
-
Cells or tissue expressing the this compound receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
High-speed refrigerated centrifuge
-
Dounce homogenizer or polytron
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer.
-
Homogenize the suspension using a Dounce homogenizer (10-20 strokes) or a polytron (2-3 bursts of 10 seconds) on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration using the Bradford assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.[8][9]
Materials:
-
Membrane preparation
-
Radioligand (e.g., [¹²⁵I]-Lplrf-NH2 or [³H]-Lplrf-NH2)
-
Unlabeled ligand (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
96-well plates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.
-
For total binding wells, add increasing concentrations of the radioligand (e.g., 0.1 to 20 nM) to the wells containing assay buffer and the membrane preparation (e.g., 20-50 µg protein).
-
For non-specific binding wells, add the same increasing concentrations of radioligand along with a high concentration of the unlabeled ligand (e.g., 1 µM this compound).
-
The final assay volume should be constant (e.g., 200 µL).
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine Kd and Bmax.
Competition Binding Assay
This assay measures the ability of an unlabeled test compound to compete with a radioligand for binding to the receptor, allowing for the determination of the test compound's inhibitory constant (Ki).[8][9]
Procedure:
-
Set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor compound.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand and a high concentration of an appropriate unlabeled ligand.
-
For the competition curve, add the radioligand and increasing concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate, filter, and count the radioactivity as described in the saturation binding assay protocol.
-
Calculate the percentage of specific binding at each competitor concentration.
-
Analyze the data using non-linear regression to fit a one-site competition model and determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Kinetic Binding Assays
These assays determine the association (kon) and dissociation (koff) rate constants of the radioligand.[9]
Association Kinetics (kon):
-
Add a fixed concentration of the radioligand to multiple wells containing the membrane preparation.
-
Incubate the plate and terminate the binding reaction by filtration at various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes).
-
Measure the specific binding at each time point.
-
Analyze the data by fitting to a one-phase association model to determine the observed rate constant (kobs).
-
Calculate kon using the equation: kon = (kobs - koff) / [L].
Dissociation Kinetics (koff):
-
Incubate the membrane preparation with the radioligand until equilibrium is reached.
-
Initiate dissociation by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.
-
Terminate the reaction by filtration at various time points.
-
Measure the remaining specific binding at each time point.
-
Analyze the data by fitting to a one-phase exponential decay model to determine koff.
Visualizations
Experimental Workflow
Caption: Workflow of a filtration-based radioligand binding assay.
Signaling Pathway
References
- 1. Conserved residues in RF-NH₂ receptor models identify predicted contact sites in ligand-receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 5. radioligand binding studies | PPT [slideshare.net]
- 6. scite.ai [scite.ai]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Creating a Dose-Response Curve for Lplrf-NH2 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lplrf-NH2 is a vertebrate neuropeptide belonging to the FMRF-NH2-related peptide (FaRP) family. These peptides are known to be endogenous ligands for G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are major targets for drug discovery. The specific receptor for this compound is currently considered an orphan GPCR, meaning its endogenous ligand and function are not yet fully characterized. The process of identifying the ligand for an orphan receptor is termed "deorphanization."
This application note provides a detailed protocol for generating an in vitro dose-response curve for this compound. This is a critical step in characterizing the peptide's biological activity and identifying its cognate receptor. The primary method described is a calcium mobilization assay using a heterologous expression system, which is a robust and versatile method for studying GPCR activation, particularly for orphan receptors that may couple to various G-protein signaling pathways.
Principle of the Assay
The protocol involves transiently expressing a candidate orphan GPCR in a mammalian cell line, such as Human Embryonic Kidney 293T (HEK293T) cells. These cells do not endogenously express the target receptor. Upon stimulation with its cognate ligand (in this case, this compound), the expressed GPCR will activate intracellular signaling pathways.
To enable broad detection of receptor activation, a promiscuous G-protein subunit, such as Gα16, is co-expressed with the orphan GPCR. Gα16 can couple to GPCRs that normally signal through Gi/o, Gs, or Gq pathways, and channel the signal through the phospholipase C (PLC) pathway. Activation of PLC leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum.
The resulting increase in intracellular calcium concentration is detected using a fluorescent calcium indicator dye, such as Fluo-4 AM. The fluorescence intensity is directly proportional to the intracellular calcium concentration. By measuring the fluorescence at various concentrations of this compound, a dose-response curve can be generated, from which key parameters like the half-maximal effective concentration (EC50) can be determined.
Experimental Protocols
Cell Line Selection and Culture
HEK293T cells are a suitable choice for this assay due to their high transfection efficiency and robust growth characteristics.[1][2][3][4][5] They are also widely used for GPCR expression and signaling studies.
-
Cell Line: HEK293T (Human Embryonic Kidney 293T)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Transient Transfection of HEK293T Cells
This protocol describes the transient transfection of HEK293T cells in a 96-well plate format using a lipid-based transfection reagent like Lipofectamine™ 3000.
Materials:
-
HEK293T cells
-
Complete culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for the orphan GPCR of interest
-
Plasmid DNA for the promiscuous Gα16 protein
-
Lipofectamine™ 3000 Transfection Reagent
-
P3000™ Reagent
-
Sterile microcentrifuge tubes
-
96-well black-walled, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete culture medium.[6] Incubate overnight.
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 50 ng of the orphan GPCR plasmid DNA and 50 ng of the Gα16 plasmid DNA in 5 µL of Opti-MEM™. Add 0.2 µL of P3000™ Reagent and mix gently.
-
In a separate sterile microcentrifuge tube, dilute 0.3 µL of Lipofectamine™ 3000 Reagent in 5 µL of Opti-MEM™.
-
Combine the diluted DNA with the diluted Lipofectamine™ 3000 Reagent. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 10 µL of the DNA-lipid complex to each well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene expression.
Calcium Mobilization Assay
This protocol utilizes a Fluo-4 AM calcium indicator dye to measure changes in intracellular calcium.
Materials:
-
Transfected HEK293T cells in a 96-well plate
-
This compound peptide
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, can improve dye retention in some cell lines)
-
Fluorescence plate reader with an injection system
Procedure:
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the this compound stock solution in HBSS with 20 mM HEPES to obtain a range of concentrations (e.g., from 1 pM to 10 µM). Prepare a vehicle control (HBSS with HEPES and the same final concentration of the solvent used for the stock solution).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.[7]
-
Aspirate the culture medium from the wells containing the transfected cells.
-
Wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[6]
-
-
Cell Washing:
-
Gently aspirate the dye loading solution from the wells.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject 20 µL of the this compound dilutions (or vehicle control) into the corresponding wells.
-
Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Presentation and Analysis
The raw data will be in the form of fluorescence intensity over time for each concentration of this compound.
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF). To account for variations in cell number and dye loading, the response can be normalized to the baseline fluorescence (ΔF/F0).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis with a sigmoidal dose-response model (variable slope) to fit the data.[8][9][10][11] Software such as GraphPad Prism is commonly used for this analysis.[8][9][10][11][12][13] The EC50, which is the concentration of this compound that produces 50% of the maximal response, can be determined from the curve fit.[14][15][16]
Quantitative Data Summary
The results of the dose-response experiment can be summarized in the following table:
| This compound Concentration (M) | Log [this compound] | Raw Fluorescence (Peak RFU) | Normalized Response (% of Max) |
| 1.00E-12 | -12.0 | Value | Value |
| 1.00E-11 | -11.0 | Value | Value |
| 1.00E-10 | -10.0 | Value | Value |
| 1.00E-09 | -9.0 | Value | Value |
| 1.00E-08 | -8.0 | Value | Value |
| 1.00E-07 | -7.0 | Value | Value |
| 1.00E-06 | -6.0 | Value | Value |
| 1.00E-05 | -5.0 | Value | Value |
| Vehicle Control | N/A | Value | Value |
Calculated Parameters from Curve Fit:
-
EC50: Value M
-
Hill Slope: Value
-
Top Plateau: Value
-
Bottom Plateau: Value
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Plausible signaling pathway for this compound via a Gα16-coupled GPCR.
Experimental Workflow Diagram
Caption: Workflow for generating a dose-response curve for this compound.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. Culture and transfection of HEK293T cells [protocols.io]
- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. hellobio.com [hellobio.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. graphpad.com [graphpad.com]
- 10. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 11. studylib.net [studylib.net]
- 12. Roman Hillje [romanhaa.github.io]
- 13. m.youtube.com [m.youtube.com]
- 14. graphpad.com [graphpad.com]
- 15. EC50 - Wikipedia [en.wikipedia.org]
- 16. towardsdatascience.com [towardsdatascience.com]
Application Notes and Protocols for Studying the Effects of Gonadotropin-Releasing Hormone (GnRH) and its Analogs on Pituitary Hormone Release
A Note on Lplrf-NH2: The term "this compound" does not correspond to a standardly recognized peptide or releasing factor in the scientific literature. It is possible that this is a typographical error or a proprietary name for a compound. The following application notes and protocols are based on the well-established methodologies used to study the effects of Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, and its analogs on pituitary hormone release.[1][2] GnRH is the primary regulator of the reproductive axis, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[3][4][5]
These detailed guidelines are intended for researchers, scientists, and drug development professionals investigating the impact of GnRH and its analogs on pituitary function.
Introduction
The pulsatile release of GnRH from the hypothalamus governs the secretion of LH and FSH from pituitary gonadotrophs.[1][2][4] Understanding the mechanisms of action of novel GnRH analogs is crucial for the development of new therapeutics for reproductive disorders. This document outlines key in vitro and ex vivo experimental protocols to characterize the effects of such compounds on pituitary hormone secretion and the underlying signaling pathways.
Data Presentation: Quantitative Effects of GnRH on Pituitary Hormone Release
The following tables summarize the expected quantitative effects of GnRH on the release of key pituitary hormones. These values are illustrative and can vary based on the experimental model, species, and specific GnRH analog used.
Table 1: In Vitro Static Pituitary Cell Culture - Hormone Release in Response to GnRH
| Hormone | Basal Release (ng/mL) | GnRH-Stimulated Release (ng/mL) | Fold Increase |
| LH | 5 - 20 | 50 - 200 | 5 - 10 |
| FSH | 2 - 10 | 10 - 50 | 2 - 5 |
| GH | 10 - 50 | No significant change | ~1 |
| TSH | 1 - 5 | No significant change | ~1 |
| ACTH | 0.1 - 0.5 | No significant change | ~1 |
| Prolactin | 20 - 100 | No significant change | ~1 |
Table 2: In Vivo Effects of a GnRH Analog in Rats
| Hormone | Vehicle Control (ng/mL) | GnRH Analog (10 µg/kg) Peak Response (ng/mL) | Time to Peak (minutes) |
| Serum LH | 1 - 5 | 20 - 100 | 15 - 30 |
| Serum FSH | 10 - 30 | 20 - 60 | 30 - 60 |
Experimental Protocols
Primary Pituitary Cell Culture for Static Hormone Release Assays
This protocol describes the isolation and culture of primary pituitary cells for studying the direct effects of GnRH analogs on hormone secretion.
Materials:
-
Rat or mouse pituitaries
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
DNase I
-
Collagenase
-
Culture plates (24-well or 48-well)
-
Hormone-specific ELISA or RIA kits
Procedure:
-
Aseptically dissect anterior pituitaries from euthanized animals.
-
Mince the tissue into small fragments.
-
Digest the tissue with a solution of trypsin and DNase I, or collagenase, at 37°C for 15-30 minutes with gentle agitation.
-
Disperse the cells by gentle trituration and filter through a cell strainer to remove undigested tissue.
-
Wash the cells with DMEM containing 10% FBS and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 2-5 x 10^5 cells/well) in culture plates and incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for cell attachment and recovery.
-
Prior to the experiment, replace the culture medium with serum-free DMEM for a pre-incubation period of 1-2 hours.
-
Remove the pre-incubation medium and add fresh serum-free DMEM containing various concentrations of the GnRH analog or vehicle control.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Collect the culture supernatants for hormone analysis.
-
Quantify the concentration of secreted hormones (LH, FSH, etc.) using specific and validated ELISA or RIA kits.
Pituitary Gland Perifusion Assay for Dynamic Hormone Release
The perifusion (or superfusion) technique allows for the study of the dynamics of hormone secretion in response to pulsatile or continuous stimulation.
Materials:
-
Isolated anterior pituitary glands or dispersed pituitary cells attached to microcarrier beads.
-
Perifusion system (including a pump, chambers, fraction collector).
-
Krebs-Ringer bicarbonate buffer (KRBG) supplemented with glucose and BSA.
-
Hormone-specific ELISA or RIA kits.
Procedure:
-
Prepare the pituitary tissue (either whole glands, fragments, or dispersed cells on beads) and place it into the perifusion chambers.
-
Equilibrate the tissue by perifusing with KRBG buffer at a constant flow rate (e.g., 0.2-1.0 mL/min) for 60-90 minutes.
-
Collect baseline fractions of the perifusate at regular intervals (e.g., every 5-10 minutes).
-
Introduce the GnRH analog into the perifusion buffer at the desired concentration and for a specific duration.
-
Continue collecting fractions throughout the stimulation period and for a subsequent washout period with control buffer.
-
Store the collected fractions at -20°C or -80°C until hormone analysis.
-
Measure the hormone concentrations in each fraction using ELISA or RIA.
Intracellular Calcium Imaging
GnRH receptor activation leads to an increase in intracellular calcium ([Ca2+]), a key second messenger in hormone secretion.
Materials:
-
Primary pituitary cells cultured on glass coverslips.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microscope with an imaging system.
Procedure:
-
Plate dispersed pituitary cells on poly-L-lysine coated coverslips and culture for 24-48 hours.
-
Load the cells with a Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence for a few minutes.
-
Perfuse the cells with a solution containing the GnRH analog and continuously record the changes in fluorescence intensity.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the activation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, following GnRH receptor stimulation.
Materials:
-
Cultured pituitary cells.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Plate pituitary cells and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours before stimulation.
-
Treat the cells with the GnRH analog for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total-ERK1/2).
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Signaling pathways regulating pituitary functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Roles of Luteinizing Hormone, Follicle-Stimulating Hormone and Testosterone in Spermatogenesis and Folliculogenesis Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuronal Calcium Imaging Studies Using the RF-Amide Neuropeptide, Neuropeptide FF
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "Lplrf-NH2" did not yield specific information on a peptide with this designation. It is presumed that this may be an internal compound name, a misspelling, or a less common peptide. Therefore, these application notes utilize Neuropeptide FF (NPFF) , a well-characterized member of the RF-amide peptide family, as a representative example to illustrate the principles and protocols for studying the effects of such neuropeptides on neuronal calcium signaling. The methodologies described herein are broadly applicable to other RF-amide peptides.
Introduction to Neuropeptide FF and its Role in Neuronal Calcium Signaling
Neuropeptide FF (NPFF) is an octapeptide with the amino acid sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2. It is a member of the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif. NPFF is primarily found in the central nervous system and is involved in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.[1]
NPFF exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), NPFF1 and NPFF2.[2][3] These receptors are coupled to inhibitory G-proteins (Gαi/o).[2] Upon activation, the Gαi/o subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunit is thought to be the primary mediator of NPFF's effects on ion channels. Specifically, the Gβγ subunit can directly interact with and modulate the activity of voltage-gated calcium channels (VGCCs), representing a key mechanism by which NPFF influences neuronal excitability and neurotransmitter release.[2]
The study of NPFF's impact on intracellular calcium dynamics is crucial for understanding its modulatory role in neuronal function. Calcium imaging is a powerful technique that allows for the real-time visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activity and pharmacological agents like NPFF.
Quantitative Data on Neuropeptide FF Activity
The following table summarizes key quantitative data regarding the interaction of Neuropeptide FF with its receptors and its downstream effects. This information is critical for designing experiments and interpreting results.
| Parameter | Receptor/Assay | Value | Species | Notes |
| Binding Affinity (Kd) | Human NPFF1 | 1.13 nM | Human | [2] |
| Human NPFF2 | 0.37 nM | Human | [2] | |
| Functional Activity (EC50) | NPFF1 (cAMP assay) | pEC50 = 6.19 (~645 nM) | pEC50 is the negative logarithm of the EC50 value.[4] | |
| NPFF2 (cAMP assay) | pEC50 = 8.15 (~7.08 nM) | Demonstrates higher potency at the NPFF2 receptor in this assay.[4] | ||
| Effective Concentration in Calcium Imaging Studies | N/A | 1 - 10 nM | Mouse | These concentrations have been shown to effectively modulate depolarization-evoked calcium influx in dorsal root ganglion neurons. |
Signaling Pathway of Neuropeptide FF in Neurons
The binding of Neuropeptide FF to its Gαi/o-coupled receptors, NPFF1 or NPFF2, initiates a signaling cascade that leads to the modulation of intracellular calcium levels, primarily through the inhibition of voltage-gated calcium channels.
Experimental Protocols
This section provides a detailed protocol for conducting a calcium imaging experiment to assess the effect of Neuropeptide FF on cultured neurons.
Materials
-
Primary neuronal cell culture or a suitable neuronal cell line
-
Glass-bottom imaging dishes or coverslips
-
HEPES-buffered saline (HBS) or other suitable imaging buffer
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Neuropeptide FF (NPFF) stock solution
-
Positive control (e.g., high potassium chloride (KCl) solution)
-
Fluorescence microscope equipped with an appropriate light source, filters, and a sensitive camera
Experimental Workflow Diagram
Detailed Methodology
1. Cell Preparation:
-
Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y, which endogenously express NPFF receptors) on glass-bottom imaging dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine/laminin).
-
Culture the cells to the desired density and maturity. For primary neurons, experiments are typically performed after 7-14 days in vitro.
2. Reagent Preparation:
-
Imaging Buffer: Prepare a HEPES-buffered saline (HBS) solution containing (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Calcium Dye Loading Solution: Prepare a 1 mM stock solution of Fluo-4 AM or Fura-2 AM in high-quality, anhydrous DMSO. For a working solution, dilute the stock to a final concentration of 1-5 µM in the imaging buffer. To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.
-
Neuropeptide FF Solution: Prepare a concentrated stock solution of NPFF (e.g., 1 mM) in sterile water or a suitable buffer. Aliquot and store at -20°C or -80°C. On the day of the experiment, prepare serial dilutions in the imaging buffer to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Positive Control: Prepare a high KCl solution (e.g., 50 mM KCl) by adjusting the concentrations of NaCl and KCl in the imaging buffer to maintain osmolarity.
3. Dye Loading:
-
Aspirate the culture medium from the cells and wash gently with pre-warmed imaging buffer.
-
Add the Fluo-4 AM or Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with pre-warmed imaging buffer to remove excess dye.
-
Allow the cells to rest for at least 15-30 minutes at room temperature in the dark to ensure complete de-esterification of the AM ester.
4. Calcium Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Acquire a stable baseline fluorescence recording for 1-2 minutes.
-
For Fluo-4, use an excitation wavelength of ~488 nm and collect emission at ~520 nm.
-
For Fura-2, alternate excitation between ~340 nm and ~380 nm and collect emission at ~510 nm.
-
-
Carefully add the prepared NPFF solution to the imaging dish to achieve the final desired concentration.
-
Continue recording the fluorescence signal to observe any changes in intracellular calcium levels induced by NPFF.
-
At the end of the recording period, apply the high KCl solution as a positive control to confirm that the cells are healthy and responsive to depolarization.
5. Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI for each frame of the recording.
-
For single-wavelength indicators like Fluo-4, express the change in fluorescence as a ratio (ΔF/F0), where F is the fluorescence at a given time point and F0 is the average baseline fluorescence.
-
For ratiometric indicators like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio).
-
Plot the fluorescence ratio over time to visualize the calcium dynamics in response to NPFF and the positive control.
-
Quantify parameters such as the peak amplitude of the calcium response, the time to peak, and the duration of the response.
Concluding Remarks
The application of calcium imaging techniques is invaluable for elucidating the functional consequences of Neuropeptide FF and other RF-amide peptides on neuronal activity. By carefully designing and executing these experiments, researchers can gain insights into the signaling pathways and modulatory roles of these peptides in the nervous system, which can inform the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide FF receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis of Lplrf-NH2 using qPCR
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of gene expression in response to Lplrf-NH2 treatment using quantitative polymerase chain reaction (qPCR). These guidelines are intended for researchers in academia and industry engaged in drug discovery and development.
Introduction
This compound is a member of the RFamide peptide family, which is known to have an anorexigenic effect, elevate arterial blood pressure, and modify the electrical activity of brainstem neurons[1]. Understanding the molecular mechanisms underlying these physiological effects is crucial for evaluating its therapeutic potential. Gene expression analysis by qPCR is a sensitive and specific method to quantify changes in target gene transcription following this compound treatment. This document outlines the necessary protocols, from experimental design to data analysis, to investigate the effects of this compound on gene expression.
Hypothetical Signaling Pathway of this compound
Given the limited specific information on the this compound signaling pathway, we propose a hypothetical pathway for investigation based on the known functions of related peptides in cellular stress and metabolic regulation. This proposed pathway involves the activation of transcription factors known to respond to physiological stress, such as NF-κB and Nrf2[2][3][4].
Figure 1: Hypothetical this compound signaling cascade.
Experimental Design and Workflow
A typical experiment to analyze the effect of this compound on gene expression involves cell culture, treatment with the peptide, RNA extraction, reverse transcription, and finally, qPCR.
Figure 2: Experimental workflow for qPCR analysis.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or AC16 human cardiomyocyte cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable solvent.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add this compound to the desired final concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 0, 6, 12, 24 hours).
-
Include a vehicle-only control group.
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells directly in the well using a lysis buffer compatible with your chosen RNA extraction kit.
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., TRIzol reagent or a column-based kit) following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or treat the extracted RNA with DNase I.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.
-
RNA Integrity: (Optional but recommended) Assess RNA integrity by running an aliquot of the RNA sample on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. A typical 20 µL reaction includes:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Reverse Transcriptase Inhibitor
-
Reverse Transcriptase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Perform the reverse transcription reaction in a thermal cycler with the following typical program:
-
Primer annealing: 25°C for 5 minutes
-
Reverse transcription: 42-50°C for 30-60 minutes
-
Enzyme inactivation: 85°C for 5 minutes
-
-
cDNA Storage: Store the synthesized cDNA at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design: Design or select validated primers for your target genes and at least two reference (housekeeping) genes.[5][6] Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 70-150 bp.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix on ice in a 96-well qPCR plate. A typical 10 µL reaction includes:
-
2x SYBR Green qPCR Master Mix: 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 1 µL
-
Nuclease-free water: 3 µL
-
Include no-template controls (NTC) and no-reverse-transcription controls (-RT) for each primer set.[7]
-
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with a typical cycling program:
-
Initial denaturation: 95°C for 2-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green chemistry)
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. The following tables provide templates for recording and presenting your qPCR data.
Table 1: Primer Sequences for qPCR
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| NFKB1 | GCTATGCACAGGAGACAGAA | AGGCTATTTGCTTCCTCAGG | 121 |
| NFE2L2 (Nrf2) | TCTTCCTCTGCTGCTTTTCA | GCTCTTCCATTTCCGAGTCT | 135 |
| HMOX1 | AAGACTGCGTTCCTGCTCAAT | GGGGCAGAATCTTGCACTTT | 110 |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 98 |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 142 |
Table 2: Raw Cq Values from qPCR Experiment
| Sample | Treatment (nM) | Time (h) | NFKB1 Cq | NFE2L2 Cq | HMOX1 Cq | GAPDH Cq | ACTB Cq |
| Control 1 | 0 | 24 | 24.12 | 26.34 | 28.91 | 21.05 | 20.54 |
| Control 2 | 0 | 24 | 24.21 | 26.45 | 28.85 | 21.11 | 20.61 |
| Control 3 | 0 | 24 | 24.15 | 26.39 | 28.99 | 21.08 | 20.58 |
| This compound 1 | 100 | 24 | 23.56 | 25.11 | 26.78 | 21.09 | 20.55 |
| This compound 2 | 100 | 24 | 23.49 | 25.23 | 26.85 | 21.13 | 20.62 |
| This compound 3 | 100 | 24 | 23.52 | 25.18 | 26.72 | 21.07 | 20.59 |
Table 3: Relative Gene Expression Analysis (Fold Change)
The relative expression of target genes is calculated using the ΔΔCt method.[8]
| Gene | Average ΔCt (Control) | Average ΔCt (this compound) | ΔΔCt | Fold Change (2-ΔΔCt) |
| NFKB1 | 3.09 | 2.45 | -0.64 | 1.56 |
| NFE2L2 | 5.33 | 4.10 | -1.23 | 2.35 |
| HMOX1 | 7.85 | 5.70 | -2.15 | 4.44 |
Note: ΔCt = Cq(target gene) - Cq(average of reference genes). ΔΔCt = ΔCt(treated) - ΔCt(control).
Figure 3: Data analysis workflow for relative quantification.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for investigating the effects of this compound on gene expression. By following these detailed methodologies, researchers can obtain reliable and reproducible data to elucidate the molecular mechanisms of this compound, contributing to the development of novel therapeutics. Careful experimental design, execution, and data analysis are paramount for generating high-quality results.
References
- 1. This compound, CAS [[88280-21-1]] Preis auf Anfrage | BIOZOL [biozol.de]
- 2. Nrf2 signaling pathway: Pivotal roles in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. search.library.uvic.ca [search.library.uvic.ca]
- 5. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of Stable Reference Genes for Gene Expression Studies in Activated and Non-Activated PBMCs Under Normoxic and Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak or No Signal in NRF2 (NFE2L2) Immunohistochemistry (IHC)
A Note on the Target Antigen: Initial searches for "Lplrf-NH2" did not yield specific results. Based on the similarity in nomenclature, this guide focuses on troubleshooting immunohistochemistry for NRF2 (Nuclear factor erythroid 2-related factor 2), also known as NFE2L2 , a widely researched transcription factor. The principles and troubleshooting steps outlined here are broadly applicable to IHC for other nuclear and cytoplasmic proteins as well.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal during NRF2 IHC experiments.
Troubleshooting Guide: Weak or No Signal
Weak or absent staining is a common issue in IHC. The following guide, presented in a question-and-answer format, addresses potential causes and solutions systematically.
Question 1: Is the NRF2 protein expected to be present in my tissue sample?
The expression of NRF2 can vary significantly between different tissues and cellular compartments. It is crucial to have a positive control to ensure that the protein is present and the staining protocol is working.[1]
-
Solution:
-
Positive Control: Use a tissue known to express NRF2 as a positive control. According to the Human Protein Atlas, NRF2 shows ubiquitous nuclear and cytoplasmic expression in many tissues.[1] Tissues with squamous epithelium, such as the esophagus and skin, often show higher expression.[1]
-
RNA Expression Data: Check RNA sequencing data for NFE2L2 in your tissue of interest to confirm gene expression. The Human Protein Atlas provides detailed RNA expression data across a wide range of normal tissues.[1]
-
Question 2: Is my primary antibody suitable and used at an optimal concentration?
The primary antibody is a critical component of the IHC experiment. Issues with the antibody itself or its concentration can lead to weak or no staining.
-
Solution:
-
Antibody Validation: Ensure the anti-NRF2 antibody is validated for IHC applications. Check the antibody datasheet for recommended applications and species reactivity.
-
Optimal Concentration: The optimal antibody concentration needs to be determined empirically. Prepare a series of dilutions to find the concentration that provides the best signal-to-noise ratio.[2]
-
Antibody Storage: Improper storage can lead to a loss of antibody activity. Store antibodies according to the manufacturer's instructions, typically at 4°C for short-term and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Quantitative Data: Recommended Starting Dilutions for Anti-NRF2 Antibodies in IHC
| Antibody Type | Recommended Starting Dilution | Incubation Time | Reference |
| Rabbit Polyclonal Anti-Nrf2 | 1:100 - 1:300 | Overnight at 4°C | [2] |
| Rabbit Monoclonal Anti-Nrf2 | 1:200 - 1:1000 | Overnight at 4°C | General Recommendation |
Question 3: Is the antigen retrieval protocol adequate for NRF2?
Formalin fixation can create cross-links that mask the antigenic epitope, preventing the primary antibody from binding. Antigen retrieval methods are necessary to unmask these epitopes.
-
Solution:
-
Heat-Induced Epitope Retrieval (HIER): This is a common method for NRF2. The choice of retrieval buffer and pH is critical.
-
Citrate Buffer (pH 6.0): A commonly used buffer that works for many antigens.
-
Tris-EDTA Buffer (pH 9.0): Can be more effective for some antibodies and antigens.
-
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like proteinase K or trypsin. It is generally harsher and should be optimized carefully to avoid tissue damage.
-
Optimization: If the signal is weak, try increasing the incubation time or temperature for HIER, or test a different retrieval buffer.
-
Question 4: Is the detection system sensitive enough and compatible with the primary antibody?
The detection system amplifies the signal from the primary antibody. A system that is not sensitive enough or is incompatible will result in a weak or no signal.
-
Solution:
-
Secondary Antibody Compatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-NRF2, use an anti-rabbit secondary).
-
Signal Amplification: For low-abundance proteins, a more sensitive detection system may be needed. Polymer-based detection systems are generally more sensitive than avidin-biotin-based systems.
-
Chromogen/Substrate: Ensure the chromogen and enzyme (e.g., HRP and DAB) are fresh and active. Some buffers can inhibit enzyme activity (e.g., sodium azide inhibits HRP).
-
Question 5: Was the tissue properly fixed and processed?
Improper tissue handling, fixation, and processing can lead to antigen degradation and poor morphology, resulting in a weak signal.
-
Solution:
-
Fixation: Over-fixation can mask epitopes, while under-fixation can lead to poor tissue morphology and antigen loss. A typical fixation time in 10% neutral buffered formalin is 18-24 hours.
-
Tissue Processing: Ensure complete dehydration and paraffin infiltration. Inadequate processing can interfere with sectioning and staining.
-
Section Thickness: Sections that are too thin may have insufficient antigen, while sections that are too thick can lead to high background. A thickness of 4-5 µm is standard for FFPE tissues.
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical IHC workflow and key troubleshooting points for weak or no signal.
Caption: IHC workflow and troubleshooting logic for weak or no signal.
Frequently Asked Questions (FAQs)
Q: I don't see any staining at all, not even in my positive control. What should I do first?
A: If there is no staining in the positive control, the issue is likely with a critical reagent or a fundamental step in the protocol.
-
Check Reagents: Ensure all reagents (antibodies, buffers, detection reagents) are within their expiration dates and have been stored correctly.
-
Review Protocol: Carefully review your protocol to ensure no steps were missed or performed out of order.
-
Secondary Antibody Control: Run a control slide with only the secondary antibody to ensure it is not the source of the problem.
-
Detection System: Verify that your chromogen/substrate is active. You can test this by adding a small amount of HRP enzyme directly to the substrate solution; it should change color.
Q: My staining is very faint, but I can see some specific localization. How can I increase the signal intensity?
A: Faint staining indicates that the protocol is generally working but needs optimization for a stronger signal.
-
Increase Primary Antibody Concentration: Try a higher concentration of your primary antibody or a longer incubation time (e.g., overnight at 4°C).
-
Optimize Antigen Retrieval: Experiment with different antigen retrieval methods (e.g., different buffers, pH, or incubation times).
-
Use a More Sensitive Detection System: Consider switching to a polymer-based detection system if you are using a biotin-based one.
-
Amplify the Signal: Some protocols include an amplification step, such as using a biotinylated secondary antibody followed by streptavidin-HRP.
Q: I am working with frozen sections and getting no signal. Are there special considerations?
A: Yes, frozen sections require different handling than FFPE tissues.
-
Fixation: Post-fixation of frozen sections with acetone or methanol may be required. The fixation time is typically much shorter than for FFPE tissues.
-
Antigen Retrieval: HIER is often not necessary or can be much milder for frozen sections.
-
Permeabilization: If NRF2 is expected to be in the nucleus, ensure you have included a permeabilization step (e.g., with Triton X-100 or Tween-20) in your buffers to allow the antibody to access intracellular targets.
Detailed Experimental Protocol: A General Guideline for NRF2 IHC on FFPE Tissues
This protocol is a general guideline and should be optimized for your specific antibody, tissue, and experimental conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., TBS-T or PBS-T).
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-NRF2 primary antibody in antibody diluent to the optimized concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody according to the manufacturer's instructions.
-
Rinse slides with wash buffer.
-
If using a biotin-based system, incubate with streptavidin-HRP.
-
Rinse slides with wash buffer.
-
-
Chromogen Development:
-
Incubate sections with a DAB substrate-chromogen solution until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse slides with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate sections through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
NRF2 Signaling Pathway Overview
Understanding the cellular localization of NRF2 is key to interpreting your IHC results. Under basal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. Upon activation by oxidative stress, NRF2 translocates to the nucleus to activate the transcription of antioxidant response element (ARE)-containing genes.
References
Technical Support Center: Troubleshooting High Background in Lplrf-NH2 Western Blotting
Welcome to the technical support center for Lplrf-NH2 Western blotting. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues with high background during their experiments. High background can obscure the specific detection of this compound, a critical anorexigenic RFamide peptide that influences arterial blood pressure and neuronal activity, making accurate quantification and analysis challenging.[1]
This guide provides a structured approach to identifying the root cause of high background and offers targeted solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in Western blotting for this compound?
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[2] The primary causes are often related to insufficient blocking, improper antibody concentrations, inadequate washing, or issues with the membrane itself.[2][3][4][5]
Q2: How can I determine if my primary or secondary antibody is causing the high background?
To identify if the secondary antibody is the culprit, you can run a control experiment where the primary antibody incubation step is omitted.[3][5] If you still observe high background, the secondary antibody is likely binding non-specifically.[3] If the background is absent in the control, the primary antibody concentration is likely too high or it may be cross-reacting with other proteins in your sample.[4][6]
Q3: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and can be more prone to background than nitrocellulose membranes.[2][6] If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.[2][5] It is also crucial to never let the membrane dry out during the procedure, as this can lead to irreversible and non-specific antibody binding.[2][3]
Q4: My lab uses non-fat dry milk for blocking. Could this be a problem for detecting this compound?
While non-fat dry milk is a common and effective blocking agent, it may not be suitable for all targets.[2][7] For certain antibodies, particularly those targeting phosphorylated proteins, milk can cause high background due to the presence of phosphoproteins like casein.[3][5] If you are using a phospho-specific antibody or suspect cross-reactivity, switching to Bovine Serum Albumin (BSA) is recommended.[2][5][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving high background issues in your this compound Western blots.
Problem: Uniformly High Background
A consistent dark background across the entire membrane often points to issues with blocking, antibody concentrations, or washing steps.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | • Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).[2][4] • Extend the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[2][4] • Ensure the blocking buffer is freshly prepared to avoid contamination.[2][9] • Try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa).[2][5] |
| Antibody Concentration Too High | • Titrate your primary antibody to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[2][6][10] • Titrate your secondary antibody. A common starting range is 1:5,000 to 1:20,000.[11] • Reduce the antibody incubation time or perform the incubation at 4°C overnight instead of at room temperature.[2][5][6] |
| Inadequate Washing | • Increase the number of washes (e.g., from 3 to 5 washes).[2][4][5] • Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).[2] • Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.[4][12] • Add a detergent like Tween-20 to your wash buffer (typically at 0.05% to 0.1%).[2][4][10] |
| Membrane Issues | • If using a PVDF membrane, consider switching to a nitrocellulose membrane.[2][5][6] • Never allow the membrane to dry out at any stage of the Western blotting process.[2][3][9] |
| Contaminated Buffers | • Prepare all buffers fresh on the day of the experiment.[2][9] • Filter buffers to remove any precipitates.[13] |
| Overexposure | • Reduce the exposure time when imaging the blot.[4][14] |
Problem: Non-Specific Bands
The appearance of distinct, incorrect bands in addition to your target band can be caused by several factors.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Primary Antibody Cross-Reactivity | • Use a more specific primary antibody if available. • Increase the stringency of the washing buffer by slightly increasing the detergent concentration.[10] |
| Secondary Antibody Non-Specific Binding | • Run a secondary antibody-only control (omit the primary antibody incubation).[3][5] If bands appear, your secondary antibody is binding non-specifically. • Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[3] |
| Too Much Protein Loaded | • Reduce the amount of protein loaded into each well. A typical starting point is 20-30 µg of total protein.[7][10] |
| Sample Degradation | • Prepare fresh lysates for each experiment and always include protease inhibitors.[3] • Keep samples on ice during preparation.[3] |
Experimental Protocols
Protocol 1: Optimized Blocking Procedure
-
After transferring the proteins to the membrane, wash the membrane briefly with Tris-Buffered Saline with Tween-20 (TBST).
-
Prepare a fresh blocking buffer of either 5% non-fat dry milk or 5% BSA in TBST.
-
Incubate the membrane in the blocking buffer for at least 1 hour at room temperature with gentle agitation. For persistent background issues, extend the blocking time to 2 hours or overnight at 4°C.[4]
-
Proceed with the primary antibody incubation.
Protocol 2: Antibody Titration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in your chosen blocking buffer.[10]
-
Cut the membrane into strips (if you have multiple lanes with the same sample) and incubate each strip with a different antibody dilution.
-
Wash the strips extensively as per your standard protocol.
-
Incubate all strips with the same dilution of secondary antibody.
-
Develop the blot and compare the signal-to-noise ratio for each dilution to determine the optimal concentration.
Visual Troubleshooting Guide and Signaling Pathway
To aid in your troubleshooting efforts, the following diagrams illustrate a logical workflow for addressing high background and a potential signaling pathway relevant to this compound.
Caption: A flowchart for troubleshooting high background in Western blotting.
Caption: A representative G-Protein Coupled Receptor (GPCR) signaling pathway. Note: The specific signaling pathway for this compound is not fully elucidated; this represents a common mechanism for peptide hormones.
References
- 1. This compound, CAS [[88280-21-1]] Preis auf Anfrage | BIOZOL [biozol.de]
- 2. clyte.tech [clyte.tech]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. arp1.com [arp1.com]
- 5. sinobiological.com [sinobiological.com]
- 6. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing Lplrf-NH2 Antibody for Immunohistochemistry (IHC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and optimization of the Lplrf-NH2 antibody for immunohistochemistry (IHC) applications. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for the this compound antibody in IHC?
A1: The optimal antibody concentration can vary depending on the tissue type, fixation method, and detection system used. For initial experiments, a good starting point is to try a range of dilutions based on the manufacturer's datasheet.[1] If a datasheet is unavailable, a common starting range for polyclonal antibodies is 1:100 to 1:1000.[2] A titration experiment is highly recommended to determine the optimal dilution for your specific experimental conditions.[3]
Q2: Which positive and negative controls are recommended for IHC with the this compound antibody?
A2: It is crucial to include appropriate controls in every IHC experiment to validate the staining results.[4]
-
Positive Control: A tissue known to express the Lplrf protein. This confirms that the antibody and the protocol are working correctly.[4]
-
Negative Control: A tissue known not to express the Lplrf protein. This helps to assess the specificity of the antibody.
-
Isotype Control: Replacing the primary antibody with a non-immune IgG of the same isotype and at the same concentration. This control ensures that the observed staining is not due to non-specific binding of the primary antibody.[1]
-
No Primary Antibody Control: Omitting the primary antibody incubation step helps to identify non-specific staining from the secondary antibody or the detection system.[1][5]
Q3: Has the this compound antibody been validated for use in IHC?
A3: Before using any antibody for IHC, it is important to confirm that it has been validated for this application.[6] This information is typically found on the antibody's datasheet.[7] Validation may include testing the antibody in other applications like Western blotting to confirm its specificity for the target protein. It is also recommended to check for publications that have successfully used this antibody for IHC.[1]
Q4: What is the recommended antigen retrieval method for the this compound antibody?
A4: The optimal antigen retrieval method depends on the target antigen, the antibody, and the tissue fixation method. Heat-Induced Epitope Retrieval (HIER) is a common method, and the pH of the retrieval buffer can significantly impact the staining results. For nuclear targets, a low pH buffer may be preferable, while a high pH buffer might be better for cytoplasmic or membranous targets. It is advisable to test different antigen retrieval methods and buffer conditions to find the optimal protocol for your experiment.
Troubleshooting Guide
Problem: Weak or No Staining
| Possible Cause | Suggested Solution |
| Incorrect Antibody Concentration | The primary antibody may be too dilute.[8] Perform a titration experiment with a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:400).[3] Also, ensure the secondary antibody is used at its optimal concentration.[6] |
| Incompatible Primary and Secondary Antibodies | Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[6] |
| Suboptimal Incubation Time or Temperature | Increase the primary antibody incubation time (e.g., overnight at 4°C) to allow for sufficient binding.[2] |
| Ineffective Antigen Retrieval | The antigen may be masked by fixation.[8] Optimize the antigen retrieval method by trying different buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times. |
| Antibody Inactivity | Improper storage or repeated freeze-thaw cycles can degrade the antibody. Use a fresh aliquot of the antibody and always store it as recommended by the manufacturer. |
| Tissue Processing Issues | Over-fixation of the tissue can mask the antigen.[9] Ensure that tissue fixation is performed for the appropriate duration. |
Problem: High Background Staining
| Possible Cause | Suggested Solution |
| Primary Antibody Concentration Too High | High concentrations of the primary antibody can lead to non-specific binding.[10] Titrate the antibody to a higher dilution.[6] |
| Insufficient Blocking | Non-specific binding can occur if the blocking step is inadequate. Use a blocking serum from the same species as the secondary antibody.[7] |
| Endogenous Enzyme Activity | Tissues may contain endogenous peroxidases or phosphatases that can cause background staining.[8] Quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.[8][11] |
| Cross-reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with the tissue.[8] Use a pre-adsorbed secondary antibody.[7] Running a control without the primary antibody can help identify this issue.[11] |
| Insufficient Washing | Inadequate washing between steps can leave behind excess antibody.[8] Increase the number and duration of wash steps. |
This compound Antibody Staining Parameters
The following table provides recommended starting parameters for optimizing the this compound antibody in your IHC experiments. The optimal conditions should be determined empirically for your specific system.
| Parameter | Recommended Range | Notes |
| Starting Dilution Range | 1:50 - 1:500 | Begin with a broad range to identify the optimal concentration.[3] |
| Primary Antibody Incubation Time | 1 hour at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature can increase specificity.[2] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Test both citrate buffer (pH 6.0) and Tris-EDTA buffer (pH 9.0). |
| Blocking Solution | 5% Normal Serum in PBS/TBS | The serum should be from the same species as the secondary antibody.[7] |
| Detection System | Polymer-based HRP or AP systems | These systems can offer higher sensitivity.[5] |
Experimental Protocol: Antibody Titration for IHC
This protocol outlines the steps for determining the optimal concentration of the this compound antibody.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform HIER by immersing slides in a pre-heated retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
-
Blocking Endogenous Enzymes:
-
If using an HRP-conjugated secondary antibody, incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Prepare a series of dilutions of the this compound antibody in antibody diluent (e.g., 1:50, 1:100, 1:200, 1:500).[3]
-
Apply each dilution to a separate tissue section.
-
Include a negative control slide where only the antibody diluent is added.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
Washing:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Apply a ready-to-use secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Rinse slides with wash buffer three times for 5 minutes each.
-
-
Detection:
-
Prepare the chromogen substrate (e.g., DAB) according to the manufacturer's instructions.
-
Incubate slides with the substrate until the desired color intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to determine the antibody dilution that provides the best signal-to-noise ratio (strong specific staining with low background).
-
Visual Guides
Caption: Workflow for optimizing this compound antibody concentration in IHC.
Caption: Hypothetical signaling pathway involving the Lplrf protein.
References
- 1. Selecting Antibodies For IHC | Proteintech Group [ptglab.com]
- 2. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Tips for Diluting Antibodies | Rockland [rockland.com]
- 4. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. origene.com [origene.com]
- 7. bosterbio.com [bosterbio.com]
- 8. qedbio.com [qedbio.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Lplrf-NH2 Peptide Degradation: A Technical Support Troubleshooting Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the degradation of the Lplrf-NH2 peptide in experimental settings. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity and reproducibility of your research.
I. Understanding this compound and its Stability
This compound, with the amino acid sequence Leu-Pro-Leu-Arg-Phe-NH2, is a member of the RF-amide peptide family. These peptides are characterized by a C-terminal Arginyl-Phenylalanine-amide motif. This compound is a neuropeptide that primarily signals through the Neuropeptide FF Receptor 1 (NPFFR1), a G-protein coupled receptor. This interaction triggers various physiological responses, including the modulation of pain, regulation of prolactin secretion, and influences on the reproductive system.
The stability of this compound is paramount for obtaining reliable and reproducible experimental results. Peptide degradation can occur through several mechanisms, broadly categorized as chemical and physical instability. Understanding the specific amino acid sequence of this compound allows for the prediction of potential degradation "hot spots":
-
Leu-Pro Bond: The peptide bond preceding a proline residue can be susceptible to cleavage.
-
Arginine (Arg): This basic amino acid can be a target for trypsin-like proteases.
-
Phenylalanine (Phe): The presence of this hydrophobic residue can contribute to aggregation at high concentrations.
-
N-terminal Leucine and C-terminal Phenylalanine-amide: These termini can be targets for exopeptidases (aminopeptidases and carboxypeptidases).
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during experiments with this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| Loss of biological activity or inconsistent results | Peptide degradation due to improper storage or handling. | 1. Storage: Store lyophilized peptide at -20°C or -80°C for long-term stability. For solutions, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. 2. Handling: Allow the peptide to equilibrate to room temperature before reconstitution. Use sterile, nuclease-free solutions for reconstitution. |
| Enzymatic degradation in biological samples (e.g., serum, cell culture media). | 1. Use of Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your experimental samples. 2. Heat Inactivation: Heat-inactivate serum (56°C for 30 minutes) to denature endogenous proteases. Note: This may affect other components of your system. 3. Use of Serum-Free Media: If possible, conduct experiments in serum-free media or media with a low serum concentration. | |
| pH-induced degradation. | Maintain the pH of your peptide solutions between 5 and 7 for optimal stability. Avoid strongly acidic or alkaline conditions. | |
| Peptide precipitation or aggregation | High peptide concentration. | Prepare fresh solutions from a lyophilized stock for each experiment. If high concentrations are necessary, consider using a solubilizing agent, but first, test its compatibility with your experimental system. |
| Hydrophobic interactions. | Store the peptide in a buffer containing a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20), if compatible with your assay. | |
| Inconsistent quantification of the peptide | Adsorption to surfaces (e.g., plastic tubes, pipette tips). | 1. Use of Low-Binding Tubes: Utilize siliconized or low-protein-binding microcentrifuge tubes. 2. Inclusion of a Carrier Protein: Add a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to your peptide solutions to reduce non-specific binding. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: For long-term storage, this compound should be stored in its lyophilized form at -20°C or, ideally, -80°C.[1][2][3] Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[1][2]
Q2: How can I prevent enzymatic degradation of this compound in my cell culture experiments?
A2: To prevent enzymatic degradation, you can supplement your cell culture medium with a commercially available protease inhibitor cocktail. Alternatively, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness may indicate peptide aggregation or precipitation. This can be caused by high concentrations or improper storage. Try to gently vortex the solution. If the cloudiness persists, it is recommended to prepare a fresh solution from the lyophilized stock. To avoid this, ensure the peptide is fully dissolved upon reconstitution and consider using a solubilizing agent if necessary and compatible with your experiment.
Q4: What is the expected half-life of this compound in serum?
A4: The in vivo half-life of most small peptides like this compound is generally short, often in the range of minutes, due to rapid clearance and enzymatic degradation.[2] The exact half-life in serum can vary depending on the species and experimental conditions. It is advisable to determine the half-life experimentally under your specific assay conditions.
Q5: Are there any known enzymes that specifically degrade this compound?
A5: While specific enzymatic degradation studies on this compound are not extensively documented, its structure suggests susceptibility to general proteases found in biological fluids. The Arginine (Arg) residue makes it a potential substrate for trypsin-like serine proteases, and the N- and C-termini are susceptible to exopeptidases.
IV. Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Solvent Selection: Reconstitute the peptide in a sterile, nuclease-free solvent. For most applications, sterile distilled water or a buffer with a pH between 5 and 7 is recommended. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be used for initial solubilization, followed by dilution with the aqueous buffer.
-
Reconstitution: Add the desired volume of solvent to the vial. Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Concentration and Aliquoting: Prepare a stock solution at a concentration higher than the final working concentration. Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C until use.
Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.
-
Sample Incubation: Incubate this compound at a known concentration in the desired buffer or biological matrix (e.g., serum, cell culture medium) at the relevant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching and Protein Precipitation: Immediately stop the degradation process by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile). This will also precipitate larger proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the peptide and its potential degradation products.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Analysis: The peak corresponding to the intact this compound will decrease over time, and new peaks corresponding to degradation products may appear. Quantify the peak area of the intact peptide at each time point to determine the degradation rate and half-life.
-
V. Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway through NPFFR1
Caption: this compound signaling through the NPFFR1 receptor.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for this compound stability assessment.
This technical support guide is intended to provide a foundational understanding and practical solutions for researchers working with the this compound peptide. For further inquiries or specific experimental challenges, please consult relevant scientific literature or contact your peptide supplier for more detailed information.
References
Technical Support Center: Improving the Solubility of Synthetic Lplrf-NH2 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of the synthetic Lplrf-NH2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the synthetic this compound peptide, and why is its solubility a concern?
A1: The commercially available synthetic this compound peptide has the amino acid sequence Tyr-Leu-Pro-Leu-Arg-Phe-NH2 (Ythis compound). It belongs to the FMRFamide-related peptide (FaRP) family, which is characterized by a C-terminal Arginine-Phenylalanine-amide motif.[1] These peptides are known to be involved in a variety of physiological processes. Solubility can be a concern for synthetic peptides due to their amino acid composition, which influences their hydrophobicity and charge, potentially leading to aggregation and precipitation in aqueous solutions.
Q2: What are the key physicochemical properties of Ythis compound that affect its solubility?
A2: The solubility of Ythis compound is primarily influenced by its amino acid composition, overall charge, and hydrophobicity. A detailed analysis of these properties is crucial for selecting an appropriate solvent.
Table 1: Physicochemical Properties of Ythis compound
| Property | Value | Significance for Solubility |
| Amino Acid Sequence | Tyr-Leu-Pro-Leu-Arg-Phe-NH2 | Contains a high proportion of hydrophobic residues (Tyr, Leu, Pro, Phe), which can lead to poor solubility in aqueous solutions.[2][3] |
| Molecular Weight | 807.0 g/mol | Does not inherently predict solubility but is essential for calculating molar concentrations. |
| Overall Charge at Neutral pH (pH 7) | +1 (Basic) | The peptide is basic due to the presence of an Arginine (Arg) residue and the N-terminal amine group. Basic peptides are often more soluble in acidic solutions.[4] |
| Isoelectric Point (pI) | Estimated to be basic | The pI is the pH at which the peptide has a net zero charge and is often the point of minimum solubility. Dissolving the peptide at a pH away from its pI is recommended. |
| Hydrophobicity | High | The high content of hydrophobic amino acids increases the likelihood of aggregation in aqueous buffers, making solubility challenging.[2] |
Q3: What is the likely biological function and signaling pathway of this compound?
A3: this compound is a vertebrate FMRFamide-related peptide.[1] This family of peptides, particularly the Neuropeptide FF (NPFF) group in vertebrates, acts as neurotransmitters or neuromodulators.[5][6] They are known to be involved in regulating various physiological processes, including pain modulation, cardiovascular function, and feeding behavior.[1][5]
The signaling of RFamide peptides in vertebrates is primarily mediated through G-protein coupled receptors (GPCRs), specifically the Neuropeptide FF receptors, NPFFR1 and NPFFR2.[5] The binding of this compound to these receptors is expected to activate intracellular signaling cascades. The predominant pathway involves the coupling to Gαi/o subunits, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, signaling through Gαs (stimulating adenylyl cyclase) and Gαq (activating the phospholipase C pathway) has also been reported for NPFF receptors.[2] There is also evidence for the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[7]
Troubleshooting Guides
Problem: Lyophilized this compound peptide (Ythis compound) does not dissolve in aqueous buffers (e.g., PBS, Tris).
This is a common issue due to the peptide's high hydrophobicity and basic nature. Follow this systematic approach to find a suitable solvent.
Experimental Protocols
Important Precaution: Always use a small aliquot of your peptide for initial solubility tests to avoid risking the entire batch.[8] Before opening, centrifuge the vial to pellet any lyophilized powder that may be on the walls or in the cap.[8]
Protocol 1: Solubilization in Aqueous and Acidic Solutions
This protocol is based on the basic nature of the Ythis compound peptide.
Materials:
-
Lyophilized Ythis compound peptide
-
Sterile, distilled water
-
10% (v/v) acetic acid in sterile, distilled water
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Initial Attempt with Water:
-
To a small, known amount of lyophilized peptide, add a small volume of sterile, distilled water to achieve a high concentration (e.g., 1-10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the vial in a water bath for 5-10 minutes.[8] Avoid excessive heating.
-
Visually inspect for complete dissolution (a clear solution with no visible particles).
-
-
Acidic Solution Approach:
-
If the peptide remains insoluble in water, take a fresh aliquot of lyophilized peptide.
-
Add a small volume of 10% acetic acid.[9]
-
Vortex and sonicate as described above.
-
Once dissolved, the acidic stock solution can be diluted with the desired aqueous buffer to the final working concentration. Note: Ensure the final pH of your solution is compatible with your experiment.
-
Protocol 2: Solubilization using an Organic Co-solvent (for highly hydrophobic peptides)
This protocol is recommended if aqueous and acidic solutions fail, which is possible given the high hydrophobicity of Ythis compound.
Materials:
-
Lyophilized Ythis compound peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
The desired aqueous buffer (e.g., PBS, Tris)
-
Vortex mixer
Procedure:
-
Dissolution in DMSO:
-
To a small, known amount of lyophilized peptide, add a minimal volume of 100% DMSO (e.g., 10-50 µL).[10]
-
Vortex thoroughly until the peptide is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the desired aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the final desired peptide concentration.[10]
-
Crucially, do not add the aqueous buffer to the DMSO stock. This can cause the peptide to precipitate.
-
If the solution becomes cloudy, you have exceeded the solubility limit at that concentration.
-
Important Considerations for Using Co-solvents:
-
DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[10]
-
Oxidation: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met).[5] While Ythis compound does not contain these residues, this is a critical consideration for other peptides. In such cases, Dimethylformamide (DMF) or Acetonitrile can be used as alternatives.[10]
Quantitative Data Summary
Table 2: General Peptide Solubility Guidelines
| Peptide Type | Primary Solvent Recommendation | Secondary/Alternative Solvents |
| Basic (Net Charge > 0) | Sterile Water or Aqueous Buffer (e.g., PBS)[11] | 10-30% Acetic Acid[9] |
| Acidic (Net Charge < 0) | Sterile Water or Aqueous Buffer (e.g., PBS pH 7.4)[10] | 0.1 M Ammonium Bicarbonate or dilute Ammonium Hydroxide[12] |
| Neutral or Highly Hydrophobic (>50% hydrophobic residues) | Minimal amount of an organic solvent (e.g., DMSO, DMF) followed by slow dilution in aqueous buffer.[2][3] | Acetonitrile, Methanol, Isopropanol[3] |
For Ythis compound, which is both basic and highly hydrophobic , the recommended approach is to first try acidic water and, if that fails, to use the organic co-solvent method.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 5. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. RF-amide neuropeptides and their receptors in Mammals: Pharmacological properties, drug development and main physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of NPFF2 receptor stimulates neurite outgrowth in Neuro 2A cells through activation of ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biobasic.com [biobasic.com]
- 10. biocat.com [biocat.com]
- 11. bachem.com [bachem.com]
- 12. genscript.com.cn [genscript.com.cn]
Technical Support Center: Optimizing Antigen Retrieval for Immunohistochemistry
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing antigen retrieval for immunohistochemistry (IHC), with a focus on challenging antibodies like Lplrf-NH2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal staining results.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of antigen retrieval protocols.
Question: I am getting weak or no staining for my target antigen. What are the likely causes related to antigen retrieval?
Answer:
Weak or no staining is a frequent challenge, often linked to suboptimal antigen retrieval. Here are the primary causes and troubleshooting steps:
-
Incorrect Antigen Retrieval Method: The choice between Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER) is antigen-dependent.[1] If the antibody datasheet does not specify a method, HIER is generally recommended as a starting point due to its higher success rate.[2]
-
Suboptimal Buffer and pH: The pH of the retrieval solution is critical. For HIER, common buffers include Citrate (pH 6.0) and Tris-EDTA (pH 9.0).[3] Some antibodies perform better in an acidic environment, while others require a basic pH. It is recommended to test a matrix of buffers and pH values to find the optimal condition.[1]
-
Insufficient Heating Time or Temperature: For HIER, both the temperature and duration of heating are crucial. Typical temperatures range from 95-100°C.[2] Incubation times can vary from 10 to 40 minutes.[3] If staining is weak, consider incrementally increasing the heating time.
-
Enzyme Concentration or Incubation Time (for PIER): For PIER, the concentration of the enzyme (e.g., Proteinase K, Trypsin, Pepsin) and the incubation time must be carefully optimized. Excessive digestion can destroy tissue morphology and the epitope itself, while insufficient digestion will not adequately unmask the antigen.
-
Tissue Drying: Allowing tissue sections to dry out at any stage after deparaffinization can lead to a complete loss of staining.[4] Ensure slides remain hydrated throughout the entire protocol.[4]
Question: I am observing high background staining. How can antigen retrieval contribute to this, and how can I fix it?
Answer:
High background staining can obscure specific signals. While often related to blocking or antibody concentrations, antigen retrieval can be a contributing factor.
-
Over-retrieval: Aggressive antigen retrieval, such as prolonged heating or high enzyme concentrations, can expose non-specific epitopes, leading to increased background. This can also damage tissue morphology. To address this, gradually reduce the retrieval time, temperature, or enzyme concentration.
-
Endogenous Biotin or Peroxidase Activity: While not directly caused by antigen retrieval, some tissues have high levels of endogenous biotin or peroxidases that can lead to background staining if using biotin-based or HRP-based detection systems, respectively.[5][6] Ensure you are performing the appropriate blocking steps (e.g., with avidin/biotin blockers or hydrogen peroxide) before primary antibody incubation.[5][6]
Question: My tissue sections are detaching from the slides during HIER. What can I do to prevent this?
Answer:
Tissue detachment is a common issue, especially with aggressive HIER protocols.
-
Use Charged or Coated Slides: Ensure you are using positively charged or coated slides (e.g., with poly-L-lysine or silane) to improve tissue adherence.
-
Gentle Heating and Cooling: Avoid vigorous boiling of the retrieval solution.[4] A steamer or water bath provides more gentle heating than a microwave.[4] Also, allow the slides to cool down gradually in the retrieval buffer for at least 20 minutes after heating.
-
Modified HIER Method: For delicate tissues, consider a lower temperature incubation for a longer period, for instance, in a 60°C water bath overnight. Another technique involves clipping a plain slide over the tissue section to protect it during boiling.[7]
Frequently Asked Questions (FAQs)
What is the purpose of antigen retrieval in IHC?
Formalin fixation, a common method for preserving tissue morphology, creates chemical cross-links (methylene bridges) between proteins.[8] These cross-links can mask the epitope, the specific part of the antigen that the antibody recognizes, preventing the antibody from binding.[8] Antigen retrieval is a process that uses heat or enzymes to break these cross-links, unmasking the epitope and allowing the antibody to bind to its target.[8] This enhances staining intensity and ensures the reliability of IHC results.[8]
What are the main methods of antigen retrieval?
There are two primary methods for antigen retrieval:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a specific buffer.[8] The heat breaks the protein cross-links, exposing the epitopes.[8] HIER can be performed using various heating devices, including microwaves, pressure cookers, steamers, or water baths.
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin to digest the proteins surrounding the epitope, thereby unmasking it.[8] PIER is generally considered a harsher method and requires careful optimization to avoid damaging the tissue.
How do I choose the right antigen retrieval buffer?
The optimal buffer depends on the specific antibody and antigen. The most commonly used buffers for HIER are:
-
Sodium Citrate Buffer (pH 6.0): A widely used acidic buffer.
-
Tris-EDTA Buffer (pH 9.0): A basic buffer that is often more effective for many antibodies.[3][8]
If the antibody datasheet does not provide a recommendation, a good starting point is to test both a citrate buffer at pH 6.0 and a Tris-EDTA buffer at pH 9.0 to determine which yields better results.[1][3]
Data Presentation: Comparison of Antigen Retrieval Methods
| Parameter | Heat-Induced Epitope Retrieval (HIER) | Proteolytic-Induced Epitope Retrieval (PIER) |
| Principle | Breaks protein cross-links using heat.[8] | Digests proteins around the epitope using enzymes.[8] |
| Common Reagents | Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0).[3] | Trypsin, Proteinase K, Pepsin. |
| Typical Temperature | 95-100°C.[2] | 37°C.[3][8] |
| Typical Duration | 10-40 minutes.[3] | 10-30 minutes.[3][8] |
| Advantages | Higher success rate for most antigens, generally better preservation of morphology.[2] | Effective for specific antigens where HIER may not work.[9] |
| Disadvantages | Can cause tissue detachment, requires careful temperature control. | Can damage tissue morphology and destroy epitopes if over-digested. |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This is a general protocol that should be optimized for your specific antibody and tissue.
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Prepare Retrieval Buffer: Prepare your chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0).
-
Pre-heat Buffer: Heat the retrieval buffer in a staining dish inside a water bath, steamer, or microwave until it reaches 95-100°C.
-
Immerse Slides: Place the slides in the pre-heated buffer. Ensure the slides are fully submerged.
-
Incubation: Incubate the slides for 10-20 minutes, maintaining the temperature.[7] Do not allow the buffer to boil vigorously or evaporate, which could lead to the slides drying out.[10]
-
Cooling: Remove the staining dish from the heat source and allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse: Rinse the slides gently with distilled water, followed by a wash in a buffer such as PBS or TBS.
-
Proceed with Staining: The slides are now ready for the blocking and primary antibody incubation steps of your IHC protocol.
Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)
This protocol requires careful optimization of enzyme concentration and incubation time.
-
Deparaffinize and Rehydrate: Deparaffinize and rehydrate the tissue sections as described in the HIER protocol.
-
Prepare Enzyme Solution: Prepare the working solution of your chosen enzyme (e.g., 0.05% Trypsin in a calcium chloride solution, pH 7.8).
-
Pre-heat Enzyme Solution: Warm the enzyme solution and a separate container of wash buffer to 37°C in a water bath.[3]
-
Warm Slides: Place the rehydrated slides in the warm wash buffer for a few minutes to bring them to temperature.
-
Enzymatic Digestion: Transfer the slides to the pre-warmed enzyme solution and incubate for 10-20 minutes at 37°C.[10] The optimal time will need to be determined empirically.
-
Stop Reaction: Remove the slides and rinse them thoroughly with cold running tap water for 3 minutes to stop the enzymatic reaction.[3]
-
Rinse: Rinse the slides in a wash buffer (PBS or TBS).
-
Proceed with Staining: The slides are now ready for the subsequent IHC steps.
Visualizations
Caption: Workflow for optimizing antigen retrieval for a new antibody.
Caption: The process of antigen masking by fixation and reversal by antigen retrieval.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 4. documents.cap.org [documents.cap.org]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. qedbio.com [qedbio.com]
- 7. A simple and effective heat induced antigen retrieval method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Purification of Synthetic Lplrf-NH2 Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide Lplrf-NH2 (Leu-Pro-Leu-Arg-Phe-NH2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
The purification of synthetic this compound can present several challenges due to its amino acid composition. The presence of hydrophobic residues (Leucine and Phenylalanine) can lead to aggregation and poor solubility in aqueous solutions.[1] The basic nature of Arginine may cause ion-pairing effects and peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Additionally, the Proline residue can sometimes lead to incomplete coupling during synthesis, resulting in deletion impurities.
Q2: What are the common impurities observed during the synthesis of this compound?
Common impurities in synthetic peptides like this compound include:
-
Deletion sequences: Peptides missing one or more amino acids, which can result from incomplete coupling reactions during synthesis.
-
Truncated sequences: Shorter peptide fragments that are a result of incomplete synthesis.
-
Incompletely deprotected peptides: Peptides that still have protecting groups attached to the side chains of amino acids.
-
Oxidized peptides: Modification of susceptible amino acids, although this compound does not contain highly susceptible residues like Methionine or Cysteine.
-
Products of side reactions: Modifications that can occur during the cleavage of the peptide from the resin.
Q3: What is the recommended purification method for this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[2][3] This technique separates the target peptide from impurities based on their hydrophobicity. A C18 column is a common choice for the stationary phase.
Q4: How can I improve the resolution of this compound during RP-HPLC?
To improve resolution, you can optimize several parameters:
-
Gradient Slope: A shallower acetonitrile gradient will generally provide better separation of closely eluting impurities.
-
Mobile Phase Modifier: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can improve peak shape. Optimizing the TFA concentration (typically 0.1%) can enhance resolution.
-
Flow Rate: A lower flow rate can sometimes improve separation, although it will increase the run time.
-
Column Temperature: Increasing the column temperature can improve peak shape and resolution for some peptides.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks in HPLC Chromatogram | - Secondary interactions between the basic Arginine residue and the silica matrix of the column.- Suboptimal concentration of the ion-pairing agent (TFA). | - Ensure the mobile phase contains an adequate concentration of TFA (e.g., 0.1%).- Consider using a different ion-pairing agent if TFA is not effective.- Increase the column temperature to reduce secondary interactions. |
| Multiple, Poorly Resolved Peaks | - Presence of closely related impurities (e.g., deletion sequences).- Suboptimal HPLC gradient. | - Optimize the acetonitrile gradient by making it shallower to improve separation.- Try a different stationary phase (e.g., a different C18 column or a C8 column).- Analyze fractions by mass spectrometry to identify the nature of the co-eluting species.[4][5] |
| Low Peptide Recovery After Purification | - Precipitation of the hydrophobic peptide on the column or in the collection tubes.- Adsorption of the peptide to vials and tubing. | - Ensure the peptide is fully dissolved in the injection solvent.- Consider adding a small amount of organic solvent (e.g., acetonitrile) to the collection tubes.- Use low-adsorption vials and tubing. |
| Presence of Unexpected Impurities in Final Product | - Incomplete removal of protecting groups during synthesis.- Degradation of the peptide during storage or handling. | - Verify the completeness of the deprotection step in the synthesis protocol.- Store the purified peptide at -20°C or lower and protect it from light.- Re-purify the peptide if necessary. |
Quantitative Data on Purification Parameters
The following table summarizes the expected impact of key RP-HPLC parameters on the purification of a short, hydrophobic, amidated peptide like this compound.
| Parameter | Condition A | Purity Outcome A | Condition B | Purity Outcome B | Rationale |
| Acetonitrile Gradient | 5-60% over 30 min | ~90% | 20-40% over 60 min | >95% | A shallower gradient provides better resolution of closely eluting impurities.[6] |
| TFA Concentration | 0.05% | Broader peaks, lower resolution | 0.1% | Sharper peaks, improved resolution | Optimal TFA concentration effectively masks silanol interactions and improves peak shape.[7][8] |
| Column Temperature | 25°C | May show some peak tailing | 40°C | Improved peak symmetry and resolution | Higher temperatures can reduce viscosity and secondary interactions.[2] |
| Flow Rate | 1.5 mL/min | Standard resolution | 1.0 mL/min | Potentially improved resolution | A lower flow rate increases the interaction time with the stationary phase, which can enhance separation. |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of Synthetic this compound
This protocol provides a general guideline for the purification of crude synthetic this compound peptide using RP-HPLC.
1. Materials and Equipment:
-
Crude this compound peptide, lyophilized
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)
-
Analytical RP-HPLC system for purity analysis
-
Mass spectrometer for identity confirmation
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue due to the hydrophobic nature of the peptide, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
4. Preparative HPLC Method:
-
Column: Preparative C18 column
-
Flow Rate: Typically 10-20 mL/min for a preparative column.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5-50% B (linear gradient)
-
65-70 min: 50-95% B (linear gradient for column wash)
-
70-75 min: 95% B (isocratic wash)
-
75-80 min: 95-5% B (return to initial conditions)
-
80-90 min: 5% B (equilibration)
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak observed in the chromatogram.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
6. Lyophilization:
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white powder.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
how to prevent loss of Lplrf-NH2 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the loss of the neuropeptide Lplrf-NH2 during sample preparation. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a neuropeptide belonging to the RFamide peptide family. Its amino acid sequence is Leu-Pro-Leu-Arg-Phe-NH2. Understanding its physicochemical properties is crucial for preventing its loss during experiments.
| Property | Value | Significance for Sample Preparation |
| Amino Acid Sequence | Leu-Pro-Leu-Arg-Phe-NH2 | The presence of hydrophobic (Leu, Phe) and basic (Arg) residues influences its solubility and potential for adsorption. |
| Molecular Weight | 685.88 g/mol | - |
| Isoelectric Point (pI) | 10.0 | The peptide has a net positive charge at neutral pH. Adjusting the pH of buffers away from the pI can help minimize adsorption to surfaces. |
| Hydrophobicity | High | The high content of hydrophobic amino acids increases the likelihood of adsorption to plastic and glass surfaces. |
Q2: What are the primary reasons for losing this compound during sample preparation?
The two main causes of this compound loss are:
-
Adsorption to Surfaces: Due to its hydrophobic nature and positive charge at neutral pH, this compound can readily adsorb to the surfaces of sample tubes, pipette tips, and vials, especially those made of standard plastics and glass.
-
Proteolytic Degradation: As a peptide, this compound is susceptible to degradation by proteases present in biological samples (e.g., serum, plasma, tissue homogenates).
Q3: What type of labware is recommended for handling this compound?
To minimize adsorptive losses, it is highly recommended to use low-binding microcentrifuge tubes and pipette tips . These are specially treated to have a hydrophilic surface that repels hydrophobic molecules like this compound. If low-binding labware is unavailable, siliconized glassware can be a suitable alternative.
Q4: How can I prevent enzymatic degradation of this compound?
To prevent proteolysis, the following measures are recommended:
-
Work at low temperatures: Keep samples on ice at all times.
-
Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your samples as soon as they are collected.
-
Adjust pH: Maintaining a pH outside the optimal range for common proteases can reduce their activity. However, this needs to be balanced with the solubility and stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound signal in downstream analysis (e.g., LC-MS) | 1. Adsorption to labware. 2. Proteolytic degradation. 3. Improper sample storage. | 1. Switch to low-binding tubes and pipette tips. 2. Add a protease inhibitor cocktail to all samples. Keep samples on ice. 3. Store stock solutions and samples at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| High variability between replicate samples | Inconsistent adsorption to different tubes or tips. | 1. Ensure consistent use of low-binding labware for all samples and standards. 2. Pre-condition pipette tips by aspirating and dispensing the sample solution a few times before transferring. |
| This compound degradation over time in processed samples | Incomplete inactivation of proteases. | 1. Ensure the protease inhibitor cocktail is fresh and used at the recommended concentration. 2. Process samples quickly and store them at -80°C immediately after preparation. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Reconstitution: Reconstitute lyophilized this compound in a solvent appropriate for your experiment. For aqueous solutions, consider using a buffer with a pH of 3-4, which is significantly lower than its pI of 10.0, to ensure the peptide is fully protonated and less prone to adsorption. A small amount of organic solvent (e.g., acetonitrile) may be added to improve solubility.
-
Aliquoting: Immediately after reconstitution, aliquot the this compound stock solution into low-binding microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Protocol 2: Preparation of Biological Samples for this compound Quantification
-
Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately place them on ice.
-
Addition of Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the samples to prevent degradation of this compound.
-
Homogenization (for tissue samples): Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors, on ice.
-
Centrifugation: Centrifuge the samples to pellet cellular debris. The optimal speed and time will depend on the sample type. For plasma, a typical step is 1,600 x g for 15 minutes at 4°C. For tissue homogenates, 10,000 x g for 15 minutes at 4°C is common.
-
Supernatant Transfer: Carefully transfer the supernatant containing this compound to a fresh, pre-chilled low-binding tube.
-
Protein Precipitation (optional but recommended for LC-MS): To remove larger proteins that can interfere with analysis, add cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of supernatant), vortex, and incubate at -20°C for at least 2 hours. Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Final Sample Preparation: Transfer the supernatant to a new low-binding tube and dry it using a vacuum concentrator. Reconstitute the dried peptide extract in the mobile phase used for your LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: A representative signaling pathway for RFamide peptides like this compound.
Validation & Comparative
Lplrf-NH2 Knockout Mouse: A Comparative Guide to a Hypothetical Model
For researchers, scientists, and drug development professionals, understanding the physiological roles of novel peptides is crucial for identifying new therapeutic targets. Lplrf-NH2, a member of the RF-amide peptide family, has been implicated in various physiological processes. However, a dedicated knockout mouse model for this compound has not been described in the scientific literature. This guide provides a comprehensive overview of the known functions of this compound and the observed phenotypes in knockout models of its cognate receptor, GPR103, to infer the likely physiological consequences of this compound deletion.
Predicted Phenotypic Consequences of this compound Knockout
Based on the known functions of this compound and the phenotype of mice lacking its receptor, a hypothetical this compound knockout mouse could be expected to exhibit alterations in metabolism, bone homeostasis, and cardiovascular function. The following table summarizes the potential phenotype, drawing comparisons with wild-type animals and existing receptor knockout models.
| Physiological System | Parameter | Predicted Phenotype in this compound KO Mouse | Supporting Evidence from GPR103 KO Models and Ligand Administration Studies |
| Metabolism | Food Intake | Potentially decreased | Central administration of pyroglutamylated arginine-phenylalanine-amide peptide (QRFP), a ligand for GPR103, increases food intake.[1] |
| Locomotor Activity | Potentially decreased | Central administration of QRFP increases locomotor activity.[1] | |
| Glucose Homeostasis | Potentially impaired | Mice deficient in the neuropeptide 26RFa (QRFP) show impaired glucose homeostasis.[2] | |
| Body Weight | No significant change expected | Germline deletion of Gpr103a or Gpr103b, the two mouse orthologs of the QRFP receptor, did not produce a significant metabolic phenotype, including changes in body weight on normal or high-energy diets.[3] | |
| Skeletal System | Bone Mineral Density | Potentially reduced | GPR103 knockout female mice exhibit kyphosis and reduced trabecular bone density, suggesting a role for this signaling pathway in bone formation.[4] Ovariectomized GPR103 knockout mice show a greater reduction in total bone mineral density compared to wild-type mice.[4] |
| Cardiovascular System | Blood Pressure | Potentially altered | Intravenous administration of QRFP, a related RF-amide peptide, caused the release of aldosterone, suggesting a role in regulating adrenal function and potentially blood pressure. |
This compound and its Receptor Signaling
This compound is a C-terminally amidated peptide, a characteristic feature of the RF-amide peptide family. These peptides are known to act via G-protein coupled receptors (GPCRs). The receptor for the related pyroglutamylated RF-amide peptides (QRFP) is GPR103, also known as the pyroglutamylated RF-amide peptide receptor (QRFPR).[5][6] In rodents, there are two orthologs of this receptor, Gpr103a and Gpr103b.[1] The signaling pathway is believed to be mediated by G proteins that modulate adenylate cyclase activity and intracellular calcium levels.[5]
Experimental Methodologies
The following section details the experimental protocols used in the studies of GPR103 knockout mice, which provide the basis for the predicted phenotype of an this compound knockout.
Generation of GPR103 Knockout Mice
-
Gene Targeting: Germline deletion of Gpr103a or Gpr103b was achieved using standard gene-targeting techniques in embryonic stem (ES) cells.
-
Animal Husbandry: Mice were housed under a 12-hour light/dark cycle with ad libitum access to food and water. For dietary studies, mice were fed either a normal chow or a high-energy diet.[3]
Phenotypic Analysis
-
Metabolic Phenotyping:
-
Skeletal Analysis:
-
Kyphosis Observation: Gross physical examination was performed to identify skeletal abnormalities like an arched back.[4]
-
Bone Mineral Density (BMD) Measurement: Dual-energy X-ray absorptiometry (DEXA) was used to measure the BMD of the spine and femurs.[4]
-
Histological Analysis: Vertebral columns were fixed, sectioned, and stained to examine the cellular organization and trabecular bone structure.[4]
-
-
Gene Expression Analysis:
-
Reverse Transcription PCR (RT-PCR): RNA was extracted from various tissues (e.g., spine, femur, brain) to determine the expression levels of Gpr103.[4]
-
Conclusion
While a specific this compound knockout mouse model is not yet available, the existing data from studies on its putative receptor, GPR103, and related RF-amide peptides provide a strong foundation for predicting its physiological role. A knockout of this compound would likely impact metabolic regulation, bone development, and cardiovascular homeostasis. The development and characterization of an this compound knockout mouse model would be a valuable tool to definitively elucidate the in vivo functions of this peptide and to validate it as a potential therapeutic target. Researchers interested in this area can use the information presented in this guide to design experiments and anticipate the potential phenotypic outcomes of such a model.
References
- 1. The hypothalamic RFamide, QRFP, increases feeding and locomotor activity: The role of Gpr103 and orexin receptors | PLOS One [journals.plos.org]
- 2. Qrfp pyroglutamylated RFamide peptide [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The G-Protein-Coupled Receptor GPR103 Regulates Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Pyroglutamylated RFamide peptide receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Lplrf-NH2 and Other RFamide Peptides in Biological Systems
For Immediate Release
A comprehensive review of available scientific literature provides a comparative analysis of Lplrf-NH2, the first identified vertebrate RFamide peptide, and other members of this diverse neuropeptide family. This guide synthesizes key experimental findings on the biological activity, potency, and signaling mechanisms of these peptides, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.
The RFamide peptide superfamily, characterized by a C-terminal Arginine-Phenylalanine-amide motif, encompasses a wide range of signaling molecules that play crucial roles in physiological processes across the animal kingdom. This compound, originally isolated from chicken brain, represents an important evolutionary link in understanding the function of these peptides in vertebrates.
Quantitative Comparison of Bioactivity
To facilitate a clear comparison of the biological effects of this compound and other prominent RFamide peptides, the following table summarizes their relative potencies in various bioassays. The data is compiled from foundational studies that characterized these peptides' activities on isolated tissue preparations.
| Peptide | Bioassay | Species | Relative Potency (EC50/IC50 or effective concentration) | Reference |
| This compound | Snail Heart (increase in beat frequency) | Helix aspersa | ~10 nM | [1][2] |
| This compound | Rat Vas Deferens (inhibition of twitch response) | Rattus norvegicus | ~1 µM | [1] |
| FMRFamide | Snail Heart (increase in beat frequency) | Helix aspersa | ~1 nM | [1] |
| FMRFamide | Rat Vas Deferens (inhibition of twitch response) | Rattus norvegicus | >10 µM (less potent) | [1] |
| YGGFMRFamide | Snail Heart (increase in beat frequency) | Helix aspersa | ~5 nM | [1] |
| YGGFMRFamide | Rat Vas Deferens (inhibition of twitch response) | Rattus norvegicus | ~1 µM | [1] |
Experimental Methodologies
The comparative data presented above were derived from established experimental protocols designed to assess the bioactivity of neuropeptides on isolated tissues. The following provides a detailed description of these key methodologies.
Snail Heart Bioassay
This assay is a classic method for determining the cardioexcitatory or inhibitory effects of novel peptides.
Protocol:
-
Tissue Preparation: The heart of a snail (Helix aspersa) is dissected and suspended in an organ bath containing a physiological saline solution (e.g., snail Ringer's solution) maintained at a constant temperature and aerated with 95% O2 / 5% CO2.
-
Recording: The spontaneous contractions of the heart are recorded using an isotonic transducer connected to a chart recorder or a digital data acquisition system.
-
Peptide Application: After a stable baseline of rhythmic contractions is established, known concentrations of the test peptides (this compound, FMRFamide, etc.) are added to the organ bath in a cumulative or non-cumulative manner.
-
Data Analysis: The frequency and amplitude of heartbeats are measured before and after peptide application. The concentration of the peptide that produces a half-maximal response (EC50) is calculated to determine its potency.
Rat Vas Deferens Bioassay
This preparation is widely used to study the effects of neurotransmitters and neuromodulators on smooth muscle contraction, particularly in the context of sympathetic nervous system function.
Protocol:
-
Tissue Preparation: The vas deferens is dissected from a male rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.
-
Stimulation and Recording: The tissue is subjected to electrical field stimulation to elicit twitch responses, which are mediated by the release of neurotransmitters from sympathetic nerves. The contractions are recorded using an isometric transducer.
-
Peptide Application: Test peptides are added to the bath, and their effect on the amplitude of the electrically evoked twitch contractions is measured.
-
Data Analysis: The inhibitory or potentiating effect of the peptide is quantified, and the concentration that produces a 50% inhibition of the twitch response (IC50) is determined.
Signaling Pathways and Experimental Workflows
The biological effects of RFamide peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs). While the precise signaling pathway for this compound is not as extensively characterized as for some other RFamides, a general pathway can be inferred from the actions of related peptides.
Figure 1. Generalized signaling pathway for RFamide peptides.
The workflow for characterizing and comparing novel RFamide peptides typically follows a logical progression from isolation to functional analysis.
Figure 2. Experimental workflow for RFamide peptide characterization.
This comparative guide underscores the importance of this compound in the evolutionary context of the RFamide peptide family and provides a framework for the continued investigation of these potent neuromodulators. The detailed methodologies and summarized data serve as a valuable resource for researchers aiming to elucidate the physiological roles and therapeutic potential of this fascinating class of peptides.
References
Unraveling the Structure-Activity Relationship of FMRFamide-Related Peptides in Invertebrates: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of FMRFamide-related peptides (FaRPs), with a particular focus on analogs tested in the earthworm, Lumbricus terrestris. This document synthesizes key experimental data, details the methodologies employed, and visualizes the known signaling pathways to facilitate a deeper understanding of these neuromodulatory peptides.
FMRFamide-related peptides are a large and diverse family of neuropeptides found throughout the animal kingdom. Characterized by the C-terminal motif -Arg-Phe-NH2, these peptides are involved in a wide array of physiological processes, including the regulation of muscle contractility, cardiovascular function, and feeding behavior. Understanding the relationship between the structure of these peptides and their biological activity is crucial for the development of novel therapeutic agents and research tools. This guide focuses on the quantitative analysis of FaRP analogs, providing a clear comparison of their potencies and highlighting key structural determinants for their activity.
Comparative Bioactivity of FMRFamide Analogs
The biological activity of various FMRFamide analogs has been assessed using isolated invertebrate muscle preparations. The following tables summarize the half-maximal effective concentrations (EC50) of different analogs, providing a quantitative measure of their potency.
Table 1: Bioactivity of FMRFamide Analogs on the Crop-Gizzard Muscle of Lumbricus terrestris
The following data were obtained from studies on the effects of FMRFamide analogs on the spontaneous contraction rate of the isolated crop-gizzard of the earthworm, Lumbricus terrestris.
| Peptide Analog | Sequence | EC50 (nM) | Relative Potency (FMRFamide = 1) |
| FMRFamide | Phe-Met-Arg-Phe-NH2 | 32 | 1 |
| FLRFamide | Phe-Leu-Arg-Phe-NH2 | 320 | 0.1 |
| FTRFamide | Phe-Thr-Arg-Phe-NH2 | 3000 | 0.01 |
| MRFamide | Met-Arg-Phe-NH2 | 3200 | 0.01 |
| d-FMRFamide | (d-Phe)-Met-Arg-Phe-NH2 | 32 | 1 |
| FM(d-R)Famide | Phe-Met-(d-Arg)-Phe-NH2 | 10 | 3.2 |
| GDPFLRFamide | Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2 | 310 | ~0.1 |
| pQDPFLRFamide | pGlu-Asp-Pro-Phe-Leu-Arg-Phe-NH2 | No Response | - |
Data sourced from a study on the FMRFamide receptor in the earthworm crop-gizzard.[1]
Table 2: Bioactivity of YIRFamide Analogs on the Muscle Fibers of Schistosoma mansoni
To provide a broader context for the structure-activity relationships of FaRPs, this table presents data from studies on YIRFamide analogs and their effects on the muscle fibers of the flatworm, Schistosoma mansoni.
| Peptide Analog | Sequence | EC50 (nM) | Relative Potency (YIRFamide = 1) |
| YIRFamide | Tyr-Ile-Arg-Phe-NH2 | 4 | 1 |
| GYIRFamide | Gly-Tyr-Ile-Arg-Phe-NH2 | 1 | 4 |
| RYIRFamide | Arg-Tyr-Ile-Arg-Phe-NH2 | 7 | 0.57 |
| FIRFamide | Phe-Ile-Arg-Phe-NH2 | 100 | 0.04 |
| WIRFamide | Trp-Ile-Arg-Phe-NH2 | 0.5 | 8 |
| YLRFamide | Tyr-Leu-Arg-Phe-NH2 | 10 | 0.4 |
| YFRFamide | Tyr-Phe-Arg-Phe-NH2 | 1 | 4 |
| YMRFamide | Tyr-Met-Arg-Phe-NH2 | 3 | 1.33 |
| YVRFamide | Tyr-Val-Arg-Phe-NH2 | 200 | 0.02 |
| YIRYamide | Tyr-Ile-Arg-Tyr-NH2 | Greatly reduced potency | - |
| nLRFamide | Asn-Leu-Arg-Phe-NH2 | 20 | 0.2 |
Data sourced from a study on the structure-activity relationships of FMRFamide-related peptides in Schistosoma mansoni.
Experimental Protocols
The following section details the methodology used to obtain the bioactivity data presented above, focusing on the isolated earthworm crop-gizzard assay.
Earthworm Crop-Gizzard Muscle Contraction Assay
Objective: To measure the effect of FMRFamide and its analogs on the spontaneous contraction rate of the isolated smooth muscle of the earthworm crop-gizzard.
Materials:
-
Adult earthworms (Lumbricus terrestris)
-
Annelid Ringer's solution (composition: NaCl, KCl, CaCl2, NaHCO3, glucose)
-
FMRFamide and its synthetic analogs
-
Dissection tools (scissors, forceps)
-
Organ bath with aeration
-
Isotonic force transducer
-
Data acquisition system
Procedure:
-
Dissection: An earthworm is anesthetized, and the crop-gizzard is carefully dissected and removed.
-
Mounting: The isolated tissue is mounted in an organ bath containing aerated Annelid Ringer's solution at room temperature. One end of the tissue is fixed, and the other is attached to an isotonic force transducer to record muscle contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period to establish a stable baseline of spontaneous contractions.
-
Drug Application: Test peptides are added to the organ bath in a cumulative concentration-response manner. The tissue is exposed to each concentration until a stable response is observed.
-
Data Recording: The frequency and amplitude of muscle contractions are recorded continuously using a data acquisition system.
-
Data Analysis: The change in contraction rate from the baseline is measured for each peptide concentration. The EC50 value, the concentration of the peptide that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway of FMRFamide in Invertebrates
FMRFamide and its related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. In the smooth muscle of the earthworm crop-gizzard, the binding of FMRFamide to its receptor is thought to activate the phosphatidylinositol and arachidonic acid signaling pathways.
Caption: FMRFamide Signaling Pathway in Invertebrate Muscle Cells.
This guide provides a foundational understanding of the structure-activity relationships of FMRFamide-related peptides. The presented data and methodologies offer a valuable resource for researchers investigating the physiological roles of these neuropeptides and for those involved in the design and development of novel peptide-based therapeutics. Further research is needed to fully elucidate the diversity of FaRPs and their receptors across different species and to explore their full therapeutic potential.
References
comparing Lplrf-NH2 and FMRFamide signaling pathways
A Comparative Guide to Lplrf-NH2 and FMRFamide Signaling Pathways
For researchers, scientists, and professionals in drug development, understanding the nuances of neuropeptide signaling is crucial for identifying novel therapeutic targets. This guide provides an objective comparison of the signaling pathways for two important invertebrate neuropeptides: this compound and FMRFamide. We will delve into their respective receptors, downstream effectors, and the experimental methodologies used to elucidate these pathways.
Overview of this compound and FMRFamide
This compound is a member of the RFamide peptide family known for its anorexigenic effects, its ability to increase arterial blood pressure, and its modulation of the electrical activity of brainstem neurons.[1][2] FMRFamide, the founding member of the FaRPs (FMRFamide-related peptides), is a cardioexcitatory neuropeptide first identified in the venus clam.[3] FMRFamide and its related peptides are widespread in invertebrates and are involved in a multitude of physiological processes, including the regulation of heart rate, blood pressure, gut motility, feeding behavior, and reproduction.[3]
Signaling Pathways: A Detailed Comparison
The signaling mechanisms of this compound and FMRFamide, while both initiated by RFamide peptides, exhibit significant differences in their receptor interactions and downstream cellular responses.
This compound Signaling Pathway
The this compound signaling pathway is understood to be primarily mediated through G-protein coupled receptors (GPCRs). Upon binding of this compound to its cognate GPCR, a conformational change in the receptor activates an associated heterotrimeric G-protein. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. The specific G-protein subtypes (e.g., Gs, Gi/o, Gq/11) involved in this compound signaling determine the subsequent cellular response, which can include changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), leading to downstream effects such as the modulation of ion channel activity and protein kinase cascades.
References
In Vivo Validation of Anorexigenic Peptides: A Comparative Analysis of LPLRFamide and Prolactin-Releasing Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anorexigenic effects of two promising peptide families, LPLRFamides and Prolactin-Releasing Peptide (PrRP) analogs, alongside established anorexigenic agents. The data presented is based on preclinical studies and aims to facilitate an objective evaluation of their potential as therapeutic candidates for obesity and eating disorders.
Comparative Efficacy of Anorexigenic Peptides
The following table summarizes the in vivo anorexigenic effects of LPLRFamide, Prolactin-Releasing Peptide (PrRP), and for comparison, Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK).
| Peptide Family | Peptide/Analog | Animal Model | Route of Administration | Dose Range | Key Anorexigenic Effects | Duration of Effect | Reference |
| RFamide Peptides | LPLRFamide | Chick | Intracerebroventricular (ICV) | Not specified | Decreased food intake | Short-term (observed at 15 min, not at 30 min) | [1] |
| Prolactin-Releasing Peptide (PrRP) Analogs | Palmitoylated PrRP31 (palm-PrRP31) | Diet-Induced Obese (DIO) Rats | Intraperitoneal (IP) | Not specified | Lowered food intake and body weight, improved glucose tolerance | Sustained over a two-week administration period | [2] |
| Lipidized PrRP Analogs | Mice and Rats | Peripheral | Not specified | Strong and long-lasting anorexigenic effects | Long-lasting | [2][3] | |
| Incretin Mimetics | Glucagon-Like Peptide-1 (GLP-1) | Rodents | Central and Peripheral | Not specified | Reduces food intake | Dependent on formulation (native GLP-1 is short-acting) | |
| Gut Hormones | Cholecystokinin (CCK) | Rodents | Peripheral | Not specified | Reduces meal size | Short-term satiety signal | [2][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Intracerebroventricular (ICV) Cannulation and Injection
This procedure is utilized to directly administer peptides into the central nervous system, bypassing the blood-brain barrier.
-
Animal Model: Male chicks or rodents (e.g., Sprague-Dawley rats, C57BL/6 mice).
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is surgically implanted into a specific brain ventricle (e.g., lateral ventricle). Coordinates are determined based on a stereotaxic atlas.
-
Recovery: Animals are allowed to recover for a set period (e.g., one week) before the commencement of experiments.
-
Injection: A predetermined dose of the peptide (e.g., LPLRFamide, PrRP) dissolved in a vehicle (e.g., sterile saline) is injected through the guide cannula using an injection needle connected to a microsyringe pump over a specific duration. Control animals receive vehicle injections.
Food Intake and Body Weight Monitoring
These fundamental experiments quantify the anorexigenic effects of the test compounds.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions, including the specific diet and feeding schedule.
-
Baseline Measurement: Food intake and body weight are measured for a baseline period before the administration of any treatment.
-
Treatment Administration: Peptides or vehicle are administered via the desired route (e.g., ICV, IP, subcutaneous).
-
Data Collection: Food intake is measured at specific time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h). Body weight is typically monitored daily for chronic studies.
-
Data Analysis: The change in food intake and body weight from baseline is calculated and compared between treatment and control groups.
Immunohistochemistry for Neuronal Activation (c-Fos)
The protein c-Fos is an indirect marker of neuronal activation. Its detection helps identify the brain regions affected by the administered peptide.
-
Tissue Collection: At a specific time point after peptide administration, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: The brain is extracted, post-fixed, and then sectioned using a cryostat or vibratome.
-
Immunostaining: Brain sections are incubated with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Microscopy and Analysis: The sections are visualized under a microscope, and the number of c-Fos-positive cells in specific brain regions (e.g., paraventricular nucleus of the hypothalamus) is quantified.
Real-Time PCR for Gene Expression Analysis
This technique is used to measure changes in the expression of genes involved in appetite regulation.
-
Tissue Collection and RNA Extraction: Specific brain regions (e.g., hypothalamus) are dissected, and total RNA is extracted.
-
Reverse Transcription: RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for PCR with primers specific for the gene of interest (e.g., proopiomelanocortin - POMC). A fluorescent dye is used to monitor the amplification of the DNA in real-time.
-
Data Analysis: The relative expression of the target gene is calculated and compared between treatment and control groups, often normalized to a housekeeping gene.
Visualizing the Pathways
Signaling Pathways of Anorexigenic Peptides
Caption: Anorexigenic signaling pathways of LPLRFamide and PrRP.
Experimental Workflow for In Vivo Validation
Caption: Workflow for in vivo validation of anorexigenic peptides.
References
- 1. LPLRFamide exerts short-term anorexigenic effects that coincide with magnocellular division of the hypothalamic paraventricular nucleus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avcr.cz [avcr.cz]
- 3. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous prolactin-releasing peptide regulates food intake in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Lplrf-NH2 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the function of Lplrf-NH2, a member of the widespread RF-amide neuropeptide family. This compound and its orthologs are increasingly recognized for their conserved roles in a variety of physiological processes, making them a subject of significant interest in neuroscience and pharmacology. This document summarizes key quantitative data, details experimental methodologies for functional analysis, and visualizes the known signaling pathways to facilitate a deeper understanding of the evolutionary and functional significance of this peptide.
Quantitative Comparison of Receptor Binding Affinities
The functional effects of this compound and related RF-amide peptides are initiated by their binding to specific G-protein coupled receptors, primarily Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). The affinity of these peptides for their receptors can vary across species, influencing their physiological potency. The following tables summarize available in vitro binding affinity data (Ki) and functional potency data (EC50) for this compound and closely related peptides on human and rat receptors.
Table 1: Binding Affinities (Ki) of RF-amide Peptides for Human NPFF Receptors
| Peptide | NPFFR1 Ki (nM) | NPFFR2 Ki (nM) |
| This compound (human RFRP-1) | 1.2 | 18.2 |
| NPVF (human RFRP-3) | 0.8 | 25.1 |
| NPFF | 1.13 | 0.37 |
| NPAF | 1.5 | 0.5 |
| Data from radioligand binding assays using membranes from CHO cells stably expressing human NPFFR1 or NPFFR2.[1] |
Table 2: Functional Potency (EC50) of RF-amide Peptides on Human NPFF Receptors
| Peptide | NPFFR1 EC50 (nM) | NPFFR2 EC50 (nM) |
| This compound (human RFRP-1) | 0.5 | 10 |
| NPVF (human RFRP-3) | 0.3 | 15 |
| NPFF | 3.2 | 0.2 |
| NPAF | 2.5 | 0.3 |
| Data from cAMP accumulation assays in CHO cells expressing human NPFFR1 or NPFFR2.[1] |
Table 3: Binding Affinities (Ki) of NPFF-Related Peptides for Rat Spinal Cord NPFF Receptors
| Peptide | Ki (nM) |
| NPFF | 0.34 ± 0.07 |
| [D-Arg7]NPFF | 43.2 ± 12.9 |
| NPFF(5-8) (PQRF-NH2) | 15.5 ± 2.3 |
| Data from radioligand binding assays inhibiting [125I]1DMe specific binding in the dorsal horn of the rat spinal cord.[1] |
Signaling Pathways of this compound
This compound and its related peptides exert their cellular effects by activating NPFF receptors, which are coupled to heterotrimeric G-proteins. The specific G-protein subtypes activated can differ between receptor subtypes and potentially across species, leading to diverse downstream signaling cascades.
Upon ligand binding, NPFF receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins.
In heterologous expression systems (CHO cells), the NPFF1 receptor has been shown to couple to Gαi3 and Gαs proteins. In the same system, the NPFF2 receptor couples to a broader range of G-proteins, including Gαi2, Gαi3, Gαo, and Gαs.[2] The activation of these G-proteins can lead to the modulation of adenylyl cyclase activity, alterations in intracellular calcium levels, and the regulation of ion channel function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound and related peptides across different species.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for its receptors.
References
- 1. RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional differences between NPFF1 and NPFF2 receptor coupling: high intrinsic activities of RFamide-related peptides on stimulation of [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Lplrf-NH2 Receptor Binding Affinity
For researchers and professionals in drug development, understanding the binding affinity of a ligand to its receptor is paramount. This guide provides a comparative analysis of Lplrf-NH2 binding to its primary receptors, the Neuropeptide FF (NPFF) receptors, and contrasts this with the binding of endogenous ligands to the related GPR103 receptor. This information is crucial for assessing the specificity and potential therapeutic applications of this compound and related RF-amide peptides.
Comparative Binding Affinity of RF-amide Peptides
The binding affinities of this compound and other RF-amide peptides for the Neuropeptide FF receptors 1 (NPFFR1) and 2 (NPFFR2), as well as the binding of related peptides to the GPR103 receptor, are summarized below. The data is presented as the inhibitory constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Ki (nM) |
| This compound | NPFFR1 | 1.12 |
| NPFFR2 | >10000 | |
| Neuropeptide VF (NPVF) | NPFFR1 | 0.29 |
| NPFFR2 | 16 | |
| Neuropeptide FF (NPFF) | NPFFR1 | 1.13 |
| NPFFR2 | 0.37[1] | |
| QRFP-26 | GPR103 | Not specified |
| QRFP-43 | GPR103 | Not specified |
Note: While specific Ki values for QRFP-26 and QRFP-43 at GPR103 were not available in the reviewed literature, they are established as the high-affinity endogenous ligands for this receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for NPFF Receptors
This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the NPFF1 and NPFF2 receptors. This protocol is adapted from established methodologies in the field.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human NPFFR1 or NPFFR2 are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at 80-90% confluency.
-
The cell pellet is homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed with and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4).
-
Protein concentration is determined using a standard method, such as the Bradford assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
- 50 µL of binding buffer.
- 50 µL of a radiolabeled ligand (e.g., [¹²⁵I]YVP for NPFFR1 or [¹²⁵I]EYF for NPFFR2) at a final concentration at or below its Kd value.
- 50 µL of the competing unlabeled ligand (e.g., this compound) at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).
- 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
For determination of non-specific binding, a high concentration of an unlabeled ligand (e.g., 1 µM NPFF) is used instead of the test compound.
-
The plate is incubated for a specific time (e.g., 90 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
3. Filtration and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data are analyzed using a non-linear regression analysis program (e.g., Prism).
-
The IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Neuropeptide FF Receptors
NPFF receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[2] Upon ligand binding, the activated Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2] This, in turn, affects the activity of downstream effectors such as protein kinase A (PKA).
Experimental Workflow for Competitive Radioligand Binding Assay
The workflow for determining the binding affinity of a test compound through a competitive radioligand binding assay involves a series of sequential steps, from preparing the biological materials to analyzing the final data.
References
Comparative Analysis of FMRFamide Gene Expression in Lymnaea stagnalis Tissues
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) and its related peptides, products of the Lplrf-NH2 gene homolog in the pond snail Lymnaea stagnalis, are crucial neuromodulators involved in a variety of physiological processes, including cardiovascular regulation and reproduction.[1][2] This guide provides a comparative analysis of the expression of the FMRFamide gene across different tissues in Lymnaea stagnalis, supported by available experimental data.
Data Presentation: FMRFamide Gene Expression Across Tissues
| Tissue | Relative Expression Level | Supporting Evidence |
| Central Nervous System (CNS) | High | Transcriptome analysis and real-time qPCR have confirmed high levels of FMRFamide gene expression in the CNS.[3] In situ hybridization studies have localized the expression to specific neurons within the central ganglia. |
| Heart | Moderate (Innervation) | While the gene itself is not highly expressed in heart muscle, nerve fibers containing FMRFamide peptides densely innervate the heart, indicating a significant role in cardiac regulation.[4] |
| Penis | Moderate (Innervation) | Neuronal networks expressing FMRFamide-related peptides are involved in the control of the penis.[2] |
| Foot | Present | Bipolar EFLRIamide- and CARP-immunoreactive cells, both FMRFamide-related peptides, have been observed in the foot.[3] |
| Mantle | Present | EFLRIamide- and CARP-immunoreactive cells have been identified in the mantle.[3] |
| Buccal Mass | Present (Innervation) | Extensive innervation by EFLRIamide-immunoreactive cells and varicose fibers is present in the buccal mass.[3] |
| Salivary Glands | Present (Innervation) | The salivary glands are innervated by neurons containing FMRFamide-related peptides.[3] |
| Alimentary Tract | Present (Innervation) | The alimentary tract shows extensive innervation by EFLRIamide-immunoreactive cells and varicose fibers.[3] |
| Albumen Gland | Low/Undetected | Current data does not indicate significant expression. |
| Prostate Gland | Low/Undetected | Current data does not indicate significant expression. |
Experimental Protocols
Experimental Protocol: Quantification of FMRFamide Gene Expression using Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is a representative method for quantifying FMRFamide gene expression in various tissues of Lymnaea stagnalis.
1. Tissue Dissection and RNA Extraction:
-
Anesthetize snails in a 2% (v/v) solution of isoflurane in saline for 10-15 minutes.
-
Dissect the desired tissues (e.g., CNS, heart, foot, mantle) on a cold plate.
-
Immediately transfer the dissected tissues into a tube containing TRIzol reagent (Invitrogen) or a similar RNA stabilization solution.
-
Homogenize the tissues using a sterile pestle or a bead beater.
-
Extract total RNA following the TRIzol manufacturer's protocol, which involves chloroform separation and isopropanol precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers or random hexamers, following the manufacturer's instructions.
3. Quantitative PCR (qPCR):
-
Design primers specific to the Lymnaea stagnalis FMRFamide gene. Ensure primers span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (which includes Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers (final concentration of 300-500 nM each)
-
Diluted cDNA template
-
Nuclease-free water to the final volume
-
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Normalize the expression of the FMRFamide gene to one or more stable reference genes (e.g., beta-actin, GAPDH) to account for variations in RNA input and reverse transcription efficiency.
-
Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualization
Signaling Pathway of FMRFamide in Lymnaea stagnalis
The binding of FMRFamide to its G-protein coupled receptor (GPCR) can initiate different signaling cascades depending on the specific receptor subtype and the G-protein it is coupled to. This can lead to either excitatory or inhibitory effects on the target neuron or muscle cell.
Putative FMRFamide Signaling Pathways in Lymnaea stagnalis.
Experimental Workflow: RT-qPCR for FMRFamide Gene Expression
This diagram outlines the key steps involved in quantifying the expression of the FMRFamide gene in different tissues of Lymnaea stagnalis using RT-qPCR.
Workflow for RT-qPCR analysis of FMRFamide gene expression.
References
- 1. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Transcriptome analysis provides genome annotation and expression profiles in the central nervous system of Lymnaea stagnalis at different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Processing of the FMRFamide precursor protein in the snail Lymnaea stagnalis: characterization and neuronal localization of a novel peptide, 'SEEPLY' [pubmed.ncbi.nlm.nih.gov]
Validating Lplrf-NH2 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lplrf-NH2, a member of the Neuropeptide FF (NPFF) family, as a potential therapeutic target, primarily focusing on its anorexigenic properties. We will delve into its signaling pathway, compare its potential with existing and emerging anti-obesity therapies, and provide detailed experimental protocols for its validation.
Executive Summary
This compound, an RFamide peptide, has emerged as a potential therapeutic target for metabolic diseases, particularly obesity, due to its anorexigenic (appetite-suppressing) effects. It is an endogenous ligand for the G-protein coupled receptors NPFFR1 and NPFFR2. The validation of this compound as a viable drug target requires a thorough understanding of its mechanism of action, potency, and a comparative analysis against alternative therapeutic strategies. This guide aims to provide the foundational information for researchers to assess its therapeutic potential.
This compound Signaling Pathway
This compound, like other members of the NPFF family, exerts its effects by binding to and activating two G-protein coupled receptors: Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2).[1] Upon binding, these receptors are thought to couple to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade, particularly within key brain regions like the hypothalamus and brainstem, is believed to modulate the activity of neurons involved in appetite regulation.
References
Safety Operating Guide
Proper Disposal Procedures for Lplrf-NH2 and Other Research-Grade Peptide Amides
Disclaimer: No specific Safety Data Sheet (SDS) for "Lplrf-NH2" was found in public databases. The following guidance is based on general best practices for the disposal of research-grade synthetic peptides and associated chemical waste. Researchers must consult their institution's Environmental Health & Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This document provides essential safety and logistical information for the proper disposal of the peptide amide this compound and similar research compounds. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, a thorough risk assessment should be conducted. While the specific toxicity of this compound is unknown, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: All handling and initial decontamination steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: Have a chemical spill kit readily available. In case of a spill, isolate the area. For small spills of solid peptide, carefully wipe with a damp cloth. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand). All cleanup materials must be disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The guiding principle for laboratory waste is that no activity should begin until a disposal plan is in place.[2] Never dispose of peptides or their reagents down the drain or in the regular trash.[3][4]
Step 1: Characterize and Segregate the Waste
Proper disposal begins with accurate material classification.[5] All waste streams generated during research with this compound must be segregated based on their physical and chemical properties. Do not mix incompatible wastes.[2][6]
Step 2: Decontamination of Non-Disposables
For non-disposable equipment and surfaces (e.g., glassware, magnetic stirrers, bench tops) contaminated with the peptide, a two-step decontamination process is recommended:
-
Enzymatic Cleaning: Use a potent enzymatic detergent designed for peptide decontamination to break down the peptide structure.[7]
-
Chemical Disinfection: Follow the enzymatic cleaning with a sodium hypochlorite solution (0.5-1.0% available chlorine) with a 20-minute contact time.[5] Thoroughly rinse all surfaces with purified water after decontamination.
Step 3: Containerize and Label Waste
All waste must be collected in appropriate, leak-proof containers that are compatible with the chemical nature of the waste.[1][6]
-
Labeling: As soon as waste is added to a container, it must be labeled with a "Hazardous Waste" tag.[6][8] The label should clearly identify the contents, including the full chemical names of all components (e.g., "this compound, Acetonitrile, Water"), their approximate concentrations, and the date of accumulation.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[1][3][6] Store containers in a designated satellite accumulation area, preferably within secondary containment to mitigate spills.[1]
Step 4: Arrange for Chemical Waste Pickup
Once a waste container is full or has been in use for the maximum allowable time (often 6-9 months, check with your institution), arrange for its disposal through your institution's EHS department.[1][3] Submit a chemical waste collection request as per your institution's procedures.[8]
Data Presentation: Waste Stream Management
The following table summarizes the common waste streams generated during peptide research and their prescribed disposal routes.
| Waste Type | Description | Container Type | Disposal Route |
| Solid Peptide Waste | Unused or expired pure this compound powder. | Sealed, labeled plastic or glass vial. | Hazardous Chemical Waste |
| Liquid Peptide Waste | Solutions containing this compound (e.g., from assays, stock solutions). | Labeled, sealed glass or compatible plastic bottle. | Hazardous Chemical Waste |
| Contaminated Labware | Disposable items like pipette tips, microfuge tubes, gloves. | Lined, rigid, puncture-resistant container labeled as "Hazardous Waste". | Hazardous Chemical Waste |
| Chemically Contaminated Sharps | Needles, syringes, or glass Pasteur pipettes used to handle peptide solutions. | Labeled, puncture-proof sharps container. | Hazardous Chemical Waste (Sharps) |
| HPLC Solvents | Waste solvents from purification (e.g., acetonitrile, methanol, water with TFA). | Labeled, chemical-resistant solvent container (e.g., HDPE carboy). | Hazardous Chemical Waste (Solvents) |
| Aqueous Waste (Non-Hazardous) | Buffer solutions known to be free of peptide and other hazardous chemicals. | N/A | May be drain disposable if pH is neutral (6-10) and free of other contaminants. Verify with EHS. [9] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound research.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 5. peptiderecon.com [peptiderecon.com]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
